molecular formula C6H7NO B188545 1-Acetylcyclopropane-1-carbonitrile CAS No. 146857-32-1

1-Acetylcyclopropane-1-carbonitrile

Cat. No.: B188545
CAS No.: 146857-32-1
M. Wt: 109.13 g/mol
InChI Key: FYHTVDJPKASMMU-UHFFFAOYSA-N
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Description

1-Acetylcyclopropane-1-carbonitrile (CAS 1824580-22-4) is a chemical compound with the molecular formula C6H7NO and a molecular weight of 109.13 g/mol . Its structure features a cyclopropane ring, a highly strained three-membered carbon ring, substituted with both a nitrile (CN) and an acetyl (COCH3) functional group . This unique combination of a strained ring system with two electronically diverse functional groups makes it a versatile and valuable intermediate for research and development in organic chemistry. Small, strained ring molecules like cyclopropane derivatives are prized in chemical synthesis for their rigid, defined conformations and unique electronic properties, which make them excellent five-carbon building blocks for constructing complex molecules . For instance, acetylcyclopropane derivatives have been successfully utilized as key intermediates in the concise synthesis of terminally functionalized straight-chain oligoolefins, which are known to be acetogenin pheromonal components for numerous species of lepidopteran insects . Furthermore, structurally similar phenyl-substituted cyclopropane derivatives are actively investigated for their biological activity, demonstrating the broad research utility of the cyclopropane scaffold . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetylcyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5(8)6(4-7)2-3-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHTVDJPKASMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301605
Record name 1-Acetylcyclopropanecarbonitrile
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146857-32-1
Record name 1-Acetylcyclopropanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146857-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetylcyclopropanecarbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular Architecture and Conformational Dynamics of 1-Acetylcyclopropanecarbonitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Acetylcyclopropanecarbonitrile (IUPAC: 1-acetylcyclopropane-1-carbonitrile) is a highly strained, densely functionalized building block utilized in the synthesis of complex peptidomimetics and conformationally restricted pharmacophores[1]. The presence of both a strong


-acceptor (cyano group) and a versatile electrophile (acetyl group) on a single quaternary carbon creates a unique stereoelectronic environment. This guide dissects the molecular architecture, conformational thermodynamics, and synthetic methodologies associated with this compound, providing a rigorous, self-validating framework for application scientists and drug development professionals.

Molecular Architecture and Electronic Conjugation

The fundamental reactivity and 3D orientation of 1-acetylcyclopropanecarbonitrile are governed by the unique hybridization of the cyclopropane ring. Unlike standard alkanes, the C–C bonds of cyclopropane possess significant p-character (approximately


 hybridized), resulting in the formation of Walsh orbitals . These orbitals sit at a higher energy level than typical 

bonds and can effectively overlap with adjacent

systems.

In 1-acetylcyclopropanecarbonitrile, the geminal substitution forces a competition for this hyperconjugative stabilization. The cyano group, being linear, maintains a relatively constant orbital overlap regardless of its rotation. However, the acetyl group's orientation is highly restricted. To maximize the overlap between the cyclopropane Walsh orbitals and the carbonyl


 antibonding orbital, the molecule strongly prefers a bisected conformation . In analogous 1-cyano-cyclopropane systems, X-ray crystallographic data confirms that the carbonyl oxygen eclipses the cyclopropane ring to achieve this optimal electronic state ()[2].

G W Cyclopropane Walsh Orbitals (e') Pi Carbonyl π* Orbital W->Pi Electron Donation CN Nitrile π* Orbital W->CN Electron Donation Stab Hyperconjugative Stabilization Pi->Stab Bisected Geometry CN->Stab Linear Geometry

Orbital interaction model showing Walsh orbital hyperconjugation.

Conformational Dynamics and Thermodynamics

The rotation around the C1–C(=O) bond is not free; it is dictated by a delicate balance between steric repulsion and electronic conjugation.

  • s-cis Conformation (Global Minimum): The carbonyl oxygen points directly over the cyclopropane ring. While counterintuitive from a purely steric standpoint, this geometry is electronically stabilized by Walsh-

    
     overlap and attractive electrostatic interactions between the oxygen lone pairs and the relatively electron-deficient cyclopropane protons.
    
  • s-trans Conformation (Local Minimum): The carbonyl oxygen points away from the ring, eclipsing the cyano group. This minimizes steric clash with the cyclopropane hydrogens but results in suboptimal orbital overlap, making it a higher-energy state.

  • Orthogonal Transition State: Rotation through the 90° angle completely breaks the

    
    -conjugation, representing the maximum energy barrier for interconversion.
    

G A s-cis Conformer (Global Minimum) B Orthogonal Transition State (Max Steric/Min Conjugation) A->B + Energy (Rotation) C s-trans Conformer (Local Minimum) B->C - Energy (Relaxation) C->A Thermal Equilibration

Conformational energy landscape of the acetyl group rotation.

Spectroscopic Signatures

The restricted conformation of 1-acetylcyclopropanecarbonitrile leaves distinct signatures in both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The conjugation of the carbonyl group with the ring lowers its vibrational frequency, while the fixed orientation of the acetyl group breaks the magnetic equivalence of the cyclopropane protons.

Table 1: Spectroscopic Signatures of 1-Acetylcyclopropanecarbonitrile
TechniqueTypical Signal / ShiftAssignmentCausality / Structural Implication
IR Spectroscopy ~2240 cm⁻¹C≡N stretchSharp, weak-to-medium intensity typical of sterically unhindered, conjugated nitriles.
IR Spectroscopy ~1705 cm⁻¹C=O stretchLowered from typical aliphatic ketones (~1715 cm⁻¹) due to Walsh orbital conjugation weakening the C=O bond.
¹H NMR (CDCl₃) ~2.30 ppm (s, 3H)-C(=O)CH₃Deshielded by the adjacent carbonyl group.
¹H NMR (CDCl₃) ~1.50 - 1.70 ppm (m, 4H)Cyclopropane -CH₂-Forms a complex AA'BB' spin system because the fixed bisected conformation of the acetyl group breaks the magnetic equivalence of the cis and trans protons.

Experimental Methodologies: Synthesis and Validation

The synthesis of acylated cyclopropanes requires careful control of ambident enolate reactivity. Under standard conditions, 1,3-dicarbonyls or related active methylene compounds can undergo competing O-alkylation or form dihydrofuran derivatives rather than the desired cyclopropane ()[3]. To force the C-alkylation and subsequent ring closure, a Phase-Transfer Catalyzed (PTC) approach is strictly required.

Protocol: Phase-Transfer Catalyzed Synthesis of 1-Acetylcyclopropanecarbonitrile

Causality & Design: We utilize 3-oxobutanenitrile and 1,2-dibromoethane. Potassium carbonate (K₂CO₃) is selected as a mild base to prevent the retro-aldol degradation of the starting material. Tetrabutylammonium bromide (TBAB) acts as the phase transfer catalyst, shuttling the enolate into the organic phase, which drastically enhances its nucleophilicity and drives the thermodynamically demanding 3-membered ring closure over competing polymerization.

  • Initialization: Charge a dry, nitrogen-flushed reactor with 3-oxobutanenitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and TBAB (0.1 eq) in anhydrous acetonitrile.

  • Base Addition: Slowly add finely powdered K₂CO₃ (2.5 eq) over 30 minutes at 0°C.

    • Causality: Slow addition controls the exotherm and prevents the accumulation of the highly reactive unalkylated enolate, minimizing self-condensation.

  • Cyclization & Thermal Maturation: Heat the reaction to 65°C for 12 hours. The first S_N2 displacement is intermolecular, forming a mono-alkylated intermediate. The second S_N2 is an intramolecular ring closure.

  • Self-Validating Quality Control (IPQC): Sample the reaction mixture and analyze via GC-MS.

    • Validation Metric: Monitor for the complete disappearance of the mono-alkylated intermediate (

      
       corresponding to [M+Br]). If present, the intramolecular cyclization is incomplete; extend heating and add 0.5 eq K₂CO₃.
      
  • Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify the target compound via vacuum distillation.

G R1 3-Oxobutanenitrile + 1,2-Dibromoethane S1 Base Addition (K2CO3) Phase Transfer Catalyst R1->S1 Initiation S2 First C-Alkylation (Intermolecular) S1->S2 SN2 Displacement S3 Second C-Alkylation (Intramolecular Cyclization) S2->S3 Ring Closure P 1-Acetylcyclopropanecarbonitrile (Target Product) S3->P Purification

Step-by-step synthetic workflow for 1-acetylcyclopropanecarbonitrile.

Downstream Applications and Reactivity

Beyond its use as a static building block, the highly strained nature of 1-acetylcyclopropanecarbonitrile allows for targeted ring-opening reactions. For instance, coordination of the carbonyl oxygen to Lewis acids (such as Tin(II) chloride) can facilitate the cleavage of the cyclopropane ring, yielding functionalized acyclic or heterocyclic scaffolds[3]. Furthermore, compounds containing the 1-cyano-cyclopropane motif are critical in studying the biosynthesis of ethylene, where the C1 carbon is enzymatically converted into hydrogen cyanide in biological systems ()[4].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15178986, 1-Acetylcyclopropanecarbonitrile." PubChem.[Link]

  • Cativiela, C., et al. "trans-1-Cyano-2-phenylcyclopropanecarboxamide." Acta Crystallographica Section C Crystal Structure Communications.[Link]

  • Furutachi, M., et al. "First synthesis of acylated nitrocyclopropanes." Beilstein Journal of Organic Chemistry (PMC - NIH).[Link]

  • Peeters, E., et al. "Formation of cyanide from carbon 1 of 1-aminocyclopropane-1-carboxylic acid during its conversion to ethylene." Proceedings of the National Academy of Sciences (PubMed - NIH).[Link]

Sources

Synthesis Pathways for 1-Acetylcyclopropane-1-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and drug development, the incorporation of sp³-rich, conformationally restricted scaffolds is a proven strategy to improve metabolic stability, target specificity, and pharmacokinetic profiles. 1-Acetylcyclopropane-1-carbonitrile (CAS: 146857-32-1; Formula: C₆H₇NO) is a highly valuable gem-disubstituted cyclopropane building block[1]. By locking the relative vectors of an acetyl group and a nitrile group on a rigid three-membered ring, this moiety acts as a structural lock, often utilized to rigidify aliphatic chains or serve as a bioisostere for gem-dimethyl groups.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the two primary synthesis pathways of 1-acetylcyclopropane-1-carbonitrile: the scalable Base-Mediated Double Alkylation and the highly precise Weinreb Amide-Directed Grignard Addition .

Retrosynthetic Logic & Mechanistic Causality

The synthesis of gem-disubstituted cyclopropanes requires careful control over competing reaction pathways, particularly avoiding O-alkylation or over-addition.

  • Pathway A (Alkylation Route): Relies on the high acidity of the active methylene in acetoacetonitrile. By utilizing 1,2-dibromoethane, the synthesis is achieved via a sequential intermolecular Sₙ2 followed by an intramolecular Sₙ2 cyclization[2][3].

  • Pathway B (Acyl Substitution Route): Begins with a pre-formed cyclopropane ring (1-cyanocyclopropanecarboxylic acid). The critical mechanistic step is the formation of a Weinreb amide to prevent the Grignard reagent from over-adding to form a tertiary alcohol, ensuring the reaction stops precisely at the methyl ketone[4].

Pathway A: Base-Mediated Double Alkylation (Phase-Transfer Catalysis)

Mechanistic Causality

The direct alkylation of active methylenes with dihaloalkanes is the most atom-economical route to cyclopropanes. However, using strong, hard bases like Sodium Hydride (NaH) in polar aprotic solvents often leads to significant O-alkylation of the enolate, reducing the yield of the desired C-alkylated cyclopropane.

To circumvent this, Phase-Transfer Catalysis (PTC) is employed. Using a biphasic system (Toluene/Aqueous NaOH) with Tetrabutylammonium bromide (TBAB) ensures that the enolate is generated at the interface and transported into the organic phase as a soft, lipophilic ion pair. This softer interaction strongly favors C-alkylation[3]. The initial mono-alkylation lowers the pKa of the remaining proton, making the subsequent intramolecular Sₙ2 ring closure highly rapid and thermodynamically favored.

Reaction Pathway Diagram

Alkylation A Acetoacetonitrile (Active Methylene) B Enolate Intermediate A->B Aqueous NaOH (-H+) C Mono-alkylated Intermediate B->C 1,2-Dibromoethane (Intermolecular SN2) D 1-Acetylcyclopropane- 1-carbonitrile C->D NaOH (-H+) (Intramolecular SN2)

Caption: Base-mediated double Sₙ2 alkylation pathway utilizing Phase-Transfer Catalysis.

Experimental Protocol

Caution: 1-Acetylcyclopropane-1-carbonitrile is an irritant and harmful if swallowed, inhaled, or absorbed through the skin (H302, H312, H332)[1]. Perform all steps in a fume hood.

  • Setup : Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel.

  • Reagent Loading : Charge the flask with acetoacetonitrile (1.0 eq, 100 mmol), 1,2-dibromoethane (1.2 eq, 120 mmol), and TBAB (0.05 eq, 5 mmol) dissolved in toluene (500 mL).

  • Base Addition : Cool the mixture to 10°C. Slowly add a 50% w/w aqueous NaOH solution (2.5 eq, 250 mmol) via the addition funnel over 30 minutes. Maintain vigorous mechanical stirring to maximize the biphasic interfacial area.

  • Cyclization : Remove the cooling bath and heat the biphasic mixture to 60°C for 12 hours. Monitor via GC-MS until the mono-alkylated intermediate is fully consumed.

  • Workup : Cool to room temperature. Separate the organic layer and extract the aqueous layer twice with ethyl acetate (2 x 100 mL). Wash the combined organic layers with 1M HCl, then brine, and dry over anhydrous Na₂SO₄.

  • Purification : Concentrate under reduced pressure. Purify the crude liquid via vacuum distillation to afford the pure product as a colorless liquid.

Pathway B: Weinreb Amide-Directed Grignard Addition

Mechanistic Causality

When synthesizing methyl ketones from carboxylic acids, direct addition of Methylmagnesium bromide (MeMgBr) typically results in double addition, yielding a tertiary alcohol. To achieve precise mono-addition, the carboxylic acid is first converted to a Weinreb amide (N-methoxy-N-methylamide) using HATU and DIPEA[4].

Upon addition of the Grignard reagent, the magnesium ion coordinates with both the carbonyl oxygen and the methoxy oxygen of the Weinreb amide, forming a highly stable, 5-membered cyclic tetrahedral intermediate. This chelate is stable at 0°C and prevents a second equivalent of Grignard from attacking. The intermediate only collapses to release the desired 1-acetylcyclopropane-1-carbonitrile upon the introduction of an acidic aqueous quench.

Workflow Diagram

Weinreb S1 1-Cyanocyclopropanecarboxylic Acid S2 Weinreb Amide Formation (HATU, DIPEA, MeNHOMe) S1->S2 S3 Grignard Addition (MeMgBr, THF, 0°C) S2->S3 S4 Stable Tetrahedral Intermediate (Mg Chelate) S3->S4 S5 Aqueous Acidic Workup (Intermediate Collapse) S4->S5 S6 1-Acetylcyclopropane-1-carbonitrile S5->S6

Caption: Workflow of the Weinreb amide-directed Grignard addition ensuring precise mono-alkylation.

Experimental Protocol
  • Amide Coupling : In a flame-dried flask, dissolve 1-cyanocyclopropanecarboxylic acid (1.0 eq, 50 mmol) in anhydrous DMF (200 mL). Add HATU (1.1 eq, 55 mmol) and DIPEA (2.5 eq, 125 mmol). Stir for 15 minutes at room temperature to form the active ester[4].

  • Weinreb Amine Addition : Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq, 60 mmol). Stir for 4 hours. Quench with water, extract with DCM, dry over MgSO₄, and concentrate to isolate the intermediate Weinreb amide.

  • Grignard Setup : In a separate flame-dried flask under N₂, dissolve the Weinreb amide in anhydrous THF (150 mL) and cool to 0°C using an ice-water bath.

  • Grignard Addition : Dropwise add MeMgBr (3.0 M in diethyl ether, 1.2 eq, 60 mmol) over 20 minutes. Stir at 0°C for 2 hours.

  • Quenching & Isolation : Carefully quench the reaction by adding saturated aqueous NH₄Cl (50 mL) at 0°C. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure product.

Comparative Data Presentation

To assist process chemists and medicinal chemists in selecting the optimal synthetic route, the quantitative and qualitative metrics of both pathways are summarized below:

ParameterPathway A: Double AlkylationPathway B: Weinreb Amide
Primary Reagents Acetoacetonitrile, 1,2-dibromoethane1-Cyanocyclopropanecarboxylic acid, MeMgBr
Overall Yield 65 - 75%80 - 85%
Scalability High (Kilogram scale)Moderate (Gram to multi-gram scale)
Cost Low (Commodity chemicals)High (Coupling reagents, Grignard)
E-Factor Moderate (Aqueous waste from PTC)High (Lower atom economy due to HATU)
Primary Use Case Process chemistry, bulk API manufacturingMedicinal chemistry, SAR exploration

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15178986, 1-Acetylcyclopropanecarbonitrile" PubChem. Available at:[Link]

  • Bricelj, A., et al. "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points." Frontiers in Chemistry, 2021. Available at:[Link]

  • ACS Publications. "Mechanochemical Cascade Cyclization of Cyclopropyl Ketones." The Journal of Organic Chemistry, 2024. Available at:[Link]

Sources

Electronic Properties and Reactivity of 1-Acetyl-1-Cyclopropanecarbonitrile: A Technical Guide for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic organic chemistry, activated cyclopropanes serve as indispensable three-carbon building blocks for the construction of complex molecular architectures. Among these,[1] (CAS 146857-32-1) stands out as a highly versatile gem-disubstituted cyclopropane. By leveraging the synergistic electron-withdrawing effects of both an acetyl and a cyano group, this molecule exhibits pronounced bond polarization and significantly reduced kinetic barriers to ring-opening.

This whitepaper provides an in-depth analysis of its electronic properties, reactivity profiles, and field-proven experimental protocols. It is designed for researchers and drug development professionals seeking to integrate this unique scaffold into the synthesis of active pharmaceutical ingredients (APIs) and complex heterocycles.

Electronic Properties & Structural Causality

Unsubstituted cyclopropanes possess a high [2]; however, their C–C bonds remain kinetically inert under standard conditions[3]. The introduction of geminal electron-withdrawing groups (EWGs) fundamentally alters this paradigm. In 1-acetyl-1-cyclopropanecarbonitrile, the acetyl (–COCH₃) and cyano (–C≡N) groups exert strong inductive (–I) and mesomeric (–M) effects.

  • LUMO Lowering: The dual EWGs significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the cyclopropane system. This polarization renders the adjacent C2 and C3 methylene carbons highly electrophilic and susceptible to nucleophilic attack.

  • Steric vs. Electronic Balance: Unlike bulky diester-substituted cyclopropanes (e.g., dialkyl cyclopropane-1,1-dicarboxylates), the linear geometry of the cyano substituent imposes minimal steric hindrance. This unique structural feature enhances compatibility with sterically demanding nucleophiles and [3].

Table 1: Representative Electronic and Structural Parameters
PropertyValue / CharacteristicAnalytical Causality
Ring Strain Energy ~110–115 kJ/molProvides the thermodynamic driving force for ring-opening reactions, overcoming the kinetic barrier[2].
C1 NMR Shift (¹³C) ~30–35 ppmDeshielding of the quaternary carbon reflects the strong dual inductive (–I) pull of the acetyl and cyano groups.
C2/C3 NMR Shift (¹³C) ~15–20 ppmUpfield shift typical of cyclopropyl methylene carbons, identifying the primary sites of nucleophilic attack.
IR Frequency (C≡N) ~2240 cm⁻¹Sharp absorption confirming the presence of the linear cyano group, which minimizes steric hindrance[3].
IR Frequency (C=O) ~1710 cm⁻¹Strong carbonyl stretch from the acetyl moiety, serving as a secondary electrophilic handle for subsequent cyclizations[4].

Reactivity Profiles: Ring-Opening and Cycloadditions

The reactivity of 1-acetyl-1-cyclopropanecarbonitrile is governed by the principle of strain-release driven homo-conjugate addition. As an application scientist, understanding the why behind these pathways is critical for predicting regioselectivity.

  • Nucleophilic Ring-Opening: Attack by heteroatom nucleophiles (amines, thiols) or carbon nucleophiles (malonates, indoles) occurs regioselectively at the C2/C3 position. The cleavage of the C1–C2 bond formally generates a stabilized carbanion intermediate. The resulting negative charge at C1 is exceptionally stable due to delocalization into both the carbonyl oxygen and the nitrile nitrogen.

  • Cycloaddition Reactions: The molecule acts as a potent C3 synthon in formal [3+2] and [4+2] cycloadditions. For instance, reactions with mercaptoacetaldehyde yield [3], while condensations with 1,2-diaminoarenes can furnish 1,2-disubstituted benzimidazoles, a privileged scaffold found in numerous [4].

Experimental Workflows (Self-Validating Protocols)

The following protocols incorporate built-in validation steps to ensure reproducibility, high yields, and mechanistic fidelity.

Protocol 1: Regioselective Nucleophilic Ring-Opening with Thiophenols

Objective: Synthesis of acyclic γ-arylthio-α-cyano ketones. Causality: Thiophenols are soft nucleophiles that perfectly match the soft electrophilic character of the cyclopropane C2 carbon, ensuring high regioselectivity over direct attack at the hard carbonyl carbon.

  • Preparation: In an oven-dried Schlenk flask under an inert N₂ atmosphere, dissolve 1-acetyl-1-cyclopropanecarbonitrile (1.0 mmol) in anhydrous DMF (5.0 mL). Rationale: DMF is a polar aprotic solvent that stabilizes the highly polar transition state during ring opening.

  • Activation: Add K₂CO₃ (1.2 mmol) followed by the dropwise addition of thiophenol (1.1 mmol) at 0 °C. Rationale: A mild base deprotonates the thiol to generate the highly nucleophilic thiolate in situ without causing unwanted base-catalyzed polymerization of the cyclopropane.

  • Propagation: Warm the reaction to room temperature and stir for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting material and the emergence of a more polar, KMnO₄-active spot confirms the consumption of the cyclopropane and the formation of the acyclic thioether.

  • Quench & Isolation: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to protonate the stabilized C1 carbanion. Extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to isolate the pure γ-arylthio-α-cyano ketone.

Protocol 2: Divergent[3+2] Cycloaddition for Thiazole Synthesis

Objective: Construction of thiazolyl-substituted derivatives via phase-transfer catalysis (PTC).

  • Reagent Assembly: Combine 1-acetyl-1-cyclopropanecarbonitrile (1.0 mmol) and mercaptoacetaldehyde dimer (0.5 mmol) in a biphasic mixture of CH₂Cl₂ and 10% aqueous NaOH (1:1 v/v, 10 mL).

  • Catalysis: Add tetrabutylammonium bromide (TBAB, 10 mol%). Rationale: TBAB facilitates the transfer of the hydroxide ion into the organic phase, promoting the initial nucleophilic attack of the thiolate onto the cyclopropane without requiring harsh thermal conditions.

  • Cyclization: Stir vigorously at room temperature for 12 hours. The initial ring-opening is followed by an intramolecular condensation between the newly formed intermediate and the acetyl carbonyl.

  • Isolation: Separate the organic layer, dry over MgSO₄, and purify via silica gel chromatography to yield the functionalized thiazole.

Mechanistic Pathway Analysis

Understanding the exact trajectory of the nucleophilic attack is critical for predicting stereochemical and regiochemical outcomes. The diagram below illustrates the logical flow from the polarized ground state to the functionalized acyclic product.

G A 1-Acetyl-1-cyclopropanecarbonitrile (Polarized C1-C2 Bond) B Nucleophilic Attack (e.g., R-S⁻ at C2) A->B Base/Heat C Strain-Release TS (C1-C2 Cleavage) B->C SN2 Trajectory D Stabilized Carbanion (Acetyl/Cyano Resonance) C->D Ring Opening E Protonation (H+ Transfer) D->E Quench F Acyclic Adduct E->F Isolation

Mechanistic pathway of nucleophilic ring-opening in gem-disubstituted cyclopropanes.

References

  • Title: 1-Acetylcyclopropanecarbonitrile | C6H7NO | CID 15178986 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets Source: MDPI (Molecules) URL: [Link]

  • Title: Mechanochemical Cascade Cyclization of Cyclopropyl Ketones with 1,2-Diamino Arenes for the Direct Synthesis of 1,2-Disubstituted Benzimidazoles Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction Source: CRIS (University of Bologna) URL: [Link]

Sources

The Cyclopropane Paradigm: Discovery, Synthesis, and Bioisosteric Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropane ring—a highly strained, three-membered carbocycle—has evolved from a 19th-century chemical curiosity into a privileged scaffold in modern drug discovery. Despite a ring strain of approximately 27.5 kcal/mol, cyclopropanes exhibit remarkable kinetic stability. Their unique bonding, characterized by Walsh orbitals ("banana bonds"), imparts partial


-character, allowing them to act as exceptional bioisosteres for alkenes and phenyl rings. This technical guide explores the historical discovery of substituted cyclopropanes, their transformative role in medicinal chemistry, and provides field-proven, self-validating protocols for their synthesis.

The Historical Genesis of Substituted Cyclopropanes

The journey of cyclopropane chemistry is a testament to the evolution of synthetic organic methodology:

  • 1881 (The Discovery): The Austrian chemist August Freund achieved the first synthesis of the parent cyclopropane gas. By treating 1,3-dibromopropane with sodium, Freund induced an intramolecular Wurtz coupling that successfully closed the three-membered ring[1].

  • 1884 (Alicyclic Synthesis): William Henry Perkin expanded on this by synthesizing diethyl cyclopropane-1,1-dicarboxylate via the intramolecular condensation of diethyl malonate with 1,2-dibromoethane, proving that substituted cyclopropanes could be systematically constructed[2].

  • 1958 (The Simmons-Smith Breakthrough): The most significant leap occurred when Howard E. Simmons and Ronald D. Smith at DuPont published a robust, stereospecific method for cyclopropanation. By treating diiodomethane (

    
    ) with a zinc-copper couple, they generated a highly reactive organozinc carbenoid that smoothly added across alkenes without the explosive hazards of diazomethane[3].
    
  • The Furukawa Modification: Later, the Simmons-Smith reaction was refined by replacing the heterogeneous zinc-copper couple with diethylzinc (

    
    ). This modification allowed the reaction to proceed in a homogeneous solution, drastically improving reproducibility, temperature control, and substrate scope[4].
    

Cyclopropanes in Modern Drug Discovery

In contemporary medicinal chemistry, the strategic incorporation of cyclopropanes is a cornerstone of lead optimization. As of 2016, eight of the top 200 best-selling FDA-approved drugs contained a cyclopropyl ring[5].

The Bioisosteric Revolution

The utility of the cyclopropyl group stems from its ability to modulate physicochemical properties while rigidifying the molecular scaffold:

  • Lipophilicity Modulation: Replacing an isopropyl group (clogP ~1.5) or a phenyl ring (clogP ~2.0) with a cyclopropyl group (clogP ~1.2) effectively reduces the overall lipophilicity of a drug candidate, improving aqueous solubility and oral bioavailability[5].

  • Metabolic Stability: The C–H bonds in a cyclopropane ring possess unusually high s-character (~33%,

    
    -like) compared to standard alkanes (25%, 
    
    
    
    ). This makes the bonds shorter and stronger, rendering them highly resistant to cytochrome P450-mediated oxidative metabolism. Replacing metabolically labile N-ethyl groups or benzylic carbons with cyclopropyl or spirocyclopropyl moieties is a proven strategy to extend a drug's half-life[5].
  • Conformational Restriction: Cyclopropanes restrict the rotational freedom of a molecule, locking it into its bioactive conformation. They are frequently used as non-hydrolyzable (E)-alkene or dipeptide isosteres to prevent enzymatic degradation while maintaining the required spatial geometry for receptor binding[5][6].

  • Fluorocyclopropanes: The addition of a fluorine atom to the cyclopropane ring introduces profound electronic effects. Fluorine's electronegativity alters the local pKa and dipole moment. For example, the trans-fluorocyclopropyl analog of the kinase inhibitor Cabozantinib ((+)-JV-976) demonstrated a >10-fold improvement in selectivity for cancer cell lines over non-cancerous lines compared to the parent drug[7].

Quantitative Data: Physicochemical Impact

The following table summarizes the structural and physicochemical shifts observed when utilizing cyclopropane as a bioisostere during lead optimization:

Structural MotifTypical clogP ContributionBond Angle / GeometryMetabolic LiabilityPrimary Bioisosteric Application
Phenyl Ring ~2.0Planar,

Aromatic hydroxylationCyclopropyl (maintains

-character, lowers clogP)
Isopropyl Group ~1.5Tetrahedral,

Aliphatic oxidationCyclopropyl (reduces steric bulk, lowers clogP)
N-Ethyl Group ~1.0Flexible, linearHigh (CYP450 dealkylation)N-Cyclopropyl (blocks dealkylation)
(E)-Alkene ~1.0Planar,

Isomerization, EpoxidationCyclopropyl (locks geometry, prevents oxidation)
Cyclopropyl ~1.2 Planar ring,

Very Low Universal rigidifying scaffold

Mechanistic Insights and Logical Workflows

To understand why cyclopropanes are so effective, we must map the direct causality between their structural incorporation and the resolution of pharmacokinetic liabilities.

Bioisostere_Logic Problem Pharmacokinetic Liabilities Liab1 Metabolic Instability (CYP450 Oxidation) Problem->Liab1 Liab2 High Lipophilicity (High clogP) Problem->Liab2 Liab3 Conformational Flexibility (Off-target binding) Problem->Liab3 Solution Cyclopropyl Incorporation Liab1->Solution Liab2->Solution Liab3->Solution Benefit1 Blocked Oxidation (Stronger C-H bonds) Solution->Benefit1 Benefit2 Reduced clogP (~1.2) Improved Solubility Solution->Benefit2 Benefit3 Rigidified Scaffold (Bioactive Conformation) Solution->Benefit3

Logical mapping of liabilities resolved by cyclopropyl bioisosteric replacement.

Experimental Methodology: Furukawa-Modified Simmons-Smith Cyclopropanation

The synthesis of unfunctionalized or functionalized cyclopropanes relies heavily on the Furukawa modification of the Simmons-Smith reaction. This protocol describes the stereospecific cyclopropanation of 1-octene to yield (octan-1-yl)cyclopropane[4].

Causality in Reagent Selection
  • Diethylzinc (

    
    ):  Chosen over the traditional Zn-Cu couple because it is fully soluble in halogenated solvents, eliminating the unpredictable induction periods associated with solid metal activation.
    
  • Temperature Control (

    
    ):  The formation of the organozinc carbenoid (
    
    
    
    ) is highly exothermic. Maintaining
    
    
    prevents the thermal decomposition of the carbenoid into ethylene gas and zinc iodide.
  • Stereospecificity: The reaction proceeds via a concerted, "butterfly-like" transition state where the methylene group is delivered to the alkene simultaneously. Thus, the cis or trans geometry of the starting material is perfectly preserved.

Step-by-Step Protocol

Materials Required:

  • 1-Octene (1.0 equiv)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 equiv)

  • Diiodomethane (

    
    , 2.0 equiv)
    
  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous

    
    
    

Procedure:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous flow of inert nitrogen. Add anhydrous DCE and 1-octene (1.0 equiv).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to

    
    .
    
  • Carbenoid Generation: Slowly add the

    
     solution (2.0 equiv) via a syringe. Stir for 5 minutes.
    
  • Methylene Transfer: Dropwise, add diiodomethane (2.0 equiv) via a syringe. Caution: A white precipitate of

    
     will begin to form, indicating the successful generation of the active carbenoid species.
    
  • Reaction Propagation: Allow the mixture to slowly warm to room temperature. Stir for 12–24 hours[4].

  • Quenching: Cool the flask back to

    
     and meticulously quench the unreacted 
    
    
    
    by the dropwise addition of saturated aqueous
    
    
    . Warning:
    
    
    is pyrophoric; quenching must be slow to manage the release of ethane gas.
  • Extraction & Purification: Separate the organic layer, extract the aqueous layer with DCM, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel chromatography.
    
Self-Validating System

To ensure protocol integrity, the following validation steps are mandatory:

  • In-Process Control: Monitor the disappearance of the 1-octene alkene protons (~5.8 ppm) via thin-layer chromatography (TLC) or crude

    
     NMR.
    
  • Post-Reaction Validation: The definitive proof of cyclopropanation is the appearance of highly shielded protons in the

    
     NMR spectrum. Due to the diamagnetic anisotropy of the strained ring, cyclopropyl 
    
    
    
    protons resonate unusually far upfield, typically between 0.2 ppm and 0.8 ppm . Mass spectrometry (GC-MS) must be used to confirm the exact molecular weight addition of +14 Da (addition of
    
    
    ).

SS_Workflow Step1 Alkene Substrate (e.g., 1-Octene) Step4 Concerted Methylene Transfer (Stereospecific Addition) Step1->Step4 Step2 Carbenoid Generation Et2Zn + CH2I2 at 0°C Step3 Organozinc Carbenoid (EtZnCH2I) Step2->Step3 Step3->Step4 Step5 Substituted Cyclopropane + ZnI2 Byproduct Step4->Step5

Workflow of the Furukawa-modified Simmons-Smith cyclopropanation reaction.

References

  • [5] Talele, T. T. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • [3] Cyclopropanation of Alkenes. Master Organic Chemistry. URL:[Link]

  • [6] Convergent Approach to (E)-Alkene and Cyclopropane Peptide Isosteres. Organic Letters, ACS Publications. URL: [Link]

Sources

Thermodynamic Solubility and Miscibility Profiling of 1-Acetylcyclopropane-1-carbonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly versatile bifunctional building block, 1-acetylcyclopropane-1-carbonitrile (CAS: 146857-32-1) is heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because this compound exists as a liquid at standard temperature and pressure, its "solubility" is more accurately described in terms of liquid-liquid miscibility and partition coefficients. This whitepaper details the physicochemical drivers governing its solvation, provides a comprehensive solvent compatibility matrix, and outlines robust, self-validating experimental protocols for determining its partition behavior in process chemistry workflows.

Physicochemical Profiling & Solvation Thermodynamics

Before selecting a solvent system for extraction, crystallization of downstream intermediates, or reaction media, one must analyze the molecular architecture of 1-acetylcyclopropane-1-carbonitrile.

Molecular Causality of Solvation: The molecule features a highly strained cyclopropane ring substituted with two strongly electron-withdrawing and polar groups: a cyano (-C≡N) and an acetyl (-C(=O)CH3) moiety.

  • Polarity & Dipole Interactions: The high density of heteroatoms provides two distinct hydrogen-bond acceptors[1]. This drives complete miscibility in polar aprotic solvents (e.g., DMF, DMSO, DCM) and polar protic solvents (e.g., Methanol, Ethanol).

  • Hydrophobic Character: The cyclopropyl ring and methyl group impart a localized degree of lipophilicity. The computed LogP of ~0.69[1] indicates slight lipophilicity, meaning it will partition favorably into moderate organic solvents (like ethyl acetate or octanol) over water, though it retains significant aqueous solubility due to its low molecular weight of 109.13 g/mol [2].

Table 1: Key Physicochemical Properties
PropertyValueSolvation Implication
CAS Number 146857-32-1Standard identifier for solvent databases.
Molecular Weight 109.13 g/mol [2]Low MW facilitates high molarity in solution.
Physical State (25°C) LiquidExhibits liquid-liquid miscibility rather than solid dissolution.
LogP (Octanol/Water) ~0.69[1]Prefers organic phase, but requires salting-out for high-yield aqueous extraction.
H-Bond Acceptors 2[1]Strong interactions with protic solvents (water, alcohols).
Hazards H302, H315, H319[2]Requires fume hood handling; influences solvent selection to minimize aerosolization.

Solvent Compatibility & Miscibility Matrix

Based on dielectric constants and Hansen Solubility Parameters (HSP), the miscibility of 1-acetylcyclopropane-1-carbonitrile can be categorized as follows:

Table 2: Miscibility Profile in Common Organic Solvents
Solvent ClassRepresentative SolventsMiscibility / Solubility LimitMechanistic Rationale
Polar Aprotic Dichloromethane (DCM), Acetonitrile, DMFFully Miscible (∞)Strong dipole-dipole alignment with the cyano/acetyl groups.
Polar Protic Methanol, Ethanol, IsopropanolFully Miscible (∞)Favorable hydrogen bonding from solvent hydroxyls to the carbonyl/cyano acceptors.
Moderately Non-Polar Toluene, Ethyl Acetate, Diethyl EtherFully Miscible (∞)Induced dipole interactions; ideal for liquid-liquid extraction from aqueous layers.
Strictly Non-Polar Hexanes, HeptanePartially Miscible (Phase separation at high conc.)Lack of polarizability in aliphatic chains fails to overcome the cohesive energy of the polar solute.
Aqueous Water, Aqueous BuffersHighly Soluble (but not infinitely miscible)H-bonding network of water accommodates the solute, but the hydrophobic cyclopropyl ring limits infinite miscibility.

Experimental Protocols: Self-Validating Methodologies

To ensure trustworthiness and reproducibility in a process chemistry setting, the following protocols are designed as self-validating systems.

Protocol A: Shake-Flask Method for LogP (Octanol/Water) Determination

Objective: Quantify the partition coefficient to predict extraction efficiency. Causality & Control: Temperature fluctuations significantly alter partitioning thermodynamics. Isothermal control (25 ± 0.1°C) is mandatory. To mathematically validate that thermodynamic equilibrium has been reached, a dual-time-point sampling method is employed.

Step-by-Step Workflow:

  • Phase Pre-saturation: Pre-saturate 1-octanol and HPLC-grade water with each other by stirring equal volumes for 24 hours at 25°C, followed by phase separation. Causality: This prevents volume shifts during the actual experiment due to mutual solvent solubility.

  • Solute Addition: Accurately weigh 50 mg of 1-acetylcyclopropane-1-carbonitrile and dissolve it in 10 mL of the pre-saturated 1-octanol.

  • Equilibration: Add 10 mL of the pre-saturated water to the octanol solution in a thermostated glass vial. Shake mechanically at 200 rpm for 24 hours at 25°C.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 15 minutes at 25°C to break any micro-emulsions.

  • Sampling & Validation: Extract aliquots from both the octanol (top) and aqueous (bottom) layers using a syringe. Store the remaining mixture and repeat sampling at 48 hours. Validation Check: If the concentration variance between the 24h and 48h samples is <2%, equilibrium is confirmed.

  • Quantification: Analyze both phases via HPLC-UV (using a C18 column, Acetonitrile/Water mobile phase). Calculate LogP as Log10([Conc]octanol / [Conc]water).

Protocol B: Dynamic Solvent Miscibility Screening for Process Optimization

Objective: Determine the exact cloud point (miscibility limit) in non-polar anti-solvents (e.g., heptane) for downstream crystallization of derivatives.

  • Dispensing: Dispense 1.0 mL of 1-acetylcyclopropane-1-carbonitrile into a temperature-controlled jacketed vessel at 20°C.

  • Titration: Using an automated syringe pump, titrate the non-polar solvent (e.g., heptane) into the vessel at a rate of 0.1 mL/min under constant overhead stirring.

  • Turbidimetry: Monitor the solution using an in-line focused beam reflectance measurement (FBRM) or a simple turbidimetric probe.

  • Endpoint Detection: The onset of persistent turbidity (cloud point) indicates the thermodynamic miscibility limit. Record the volume fraction of the anti-solvent.

Workflow Visualization

G N1 Compound Dispensing (1-Acetylcyclopropane-1-carbonitrile) N2 Solvent Library Addition (Polar, Non-Polar, Protic) N1->N2 Automated Liquid Handling N3 Thermal Equilibration (25°C, 24h Agitation) N2->N3 Seal & Incubate N4 Phase Separation (Centrifugation at 4000 rpm) N3->N4 Isothermal Transfer N5 Aliquoting & Dilution (Preparation for HPLC) N4->N5 Supernatant Extraction N6 HPLC/UV-Vis Quantification (Concentration Analysis) N5->N6 Injection N7 Data Synthesis (Miscibility & LogP Calculation) N6->N7 Peak Integration

High-throughput workflow for determining solvent miscibility and partition coefficients.

References

Sources

Methodological & Application

Application Note: Synthesis of Spirocyclic Heterocycles from 1-Acetylcyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Chemical Context

In modern drug discovery, escaping "flatland" (the over-reliance on planar,


-hybridized aromatic rings) is a critical strategy for improving the physicochemical properties and metabolic stability of drug candidates. 1-Acetylcyclopropane-1-carbonitrile  (CAS: 146857-32-1) [1] is a highly functionalized 

-keto nitrile building block that serves as an ideal precursor for synthesizing

-rich spiro-heterocycles.

Featuring both a highly electrophilic ketone and a terminal nitrile group situated on a strained cyclopropane ring, this molecule acts as a bis-electrophilic scaffold. It readily undergoes cyclocondensation with bis-nucleophiles (such as hydrazines, hydroxylamines, and thiourea) to yield spirocyclic pyrazoles, isoxazoles, and pyrimidines.

Mechanistic Causality & Reaction Design

The synthesis of heterocycles from 1-acetylcyclopropane-1-carbonitrile is governed by strictly controlled cyclocondensation mechanics:

  • Spiro-Pyrazole Formation: When reacted with hydrazine, the primary amine first attacks the highly electrophilic ketone carbonyl, forming a hydrazone intermediate. The proximity of the pendant nitrile group enables a rapid 5-exo-dig cyclization. Because the

    
    -carbon is locked within a cyclopropane ring, the system cannot undergo standard aromatization. Instead, it yields a stable, non-aromatic 4H-pyrazole derivative (a spiro[pyrazole-4,1'-cyclopropane]).
    
  • Spiro-Pyrimidine Formation: Under basic conditions, the condensation with thiourea requires the deprotonation of the thiourea to enhance its nucleophilicity. The base (e.g., sodium ethoxide) facilitates the initial attack on the sterically hindered ketone, followed by cyclization onto the nitrile, forming a spiro-pyrimidine-thione.

  • Kinetic vs. Thermodynamic Control: The cyclopropane ring is inherently strained and susceptible to homoconjugate addition (ring-opening) by strong nucleophiles. To prevent the formation of acyclic aliphatic byproducts, reactions must be kept under strict kinetic control (e.g., temperatures

    
     78°C) [2].
    

Synthetic Pathways Diagram

G SM 1-Acetylcyclopropane- 1-carbonitrile (CAS: 146857-32-1) Hydrazine Hydrazine Hydrate (EtOH, 78°C) SM->Hydrazine Hydroxylamine Hydroxylamine HCl (NaOAc, EtOH, 78°C) SM->Hydroxylamine Thiourea Thiourea (NaOEt, EtOH, 78°C) SM->Thiourea RingOpen Ring-Opened Aliphatic Byproducts SM->RingOpen Excess Heat / Strong Nucleophiles Pyrazole 5-Amino-3-methylspiro [pyrazole-4,1'-cyclopropane] Hydrazine->Pyrazole Isoxazole 5-Amino-3-methylspiro [isoxazole-4,1'-cyclopropane] Hydroxylamine->Isoxazole Pyrimidine 6-Amino-4-methyl-2-thioxo- 1,2-dihydrospiro[pyrimidine- 5,1'-cyclopropane] Thiourea->Pyrimidine

Divergent synthetic pathways of 1-Acetylcyclopropane-1-carbonitrile into spiro-heterocycles.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 5-Amino-3-methylspiro[pyrazole-4,1'-cyclopropane]

Objective: Cyclocondensation of the


-keto nitrile with hydrazine hydrate.
Causality of Choices:  Ethanol is utilized as the solvent because it solubilizes both reagents while capping the reflux temperature at 78°C. This specific thermal limit provides enough energy to drive hydrazone formation and subsequent cyclization without triggering the thermodynamic ring-opening of the cyclopropane moiety.

Step-by-Step Procedure:

  • Initiation: Charge an oven-dried 100 mL round-bottom flask with 1-acetylcyclopropane-1-carbonitrile (10.0 mmol, 1.09 g) and absolute ethanol (20 mL).

  • Addition: Cool the reaction mixture to 0°C using an ice bath. Add hydrazine hydrate (12.0 mmol, 0.60 g) dropwise over 5 minutes. Causality: The initial hydrazone formation is exothermic; cooling prevents localized superheating that could lead to polymerization.

  • Cyclization: Attach a reflux condenser and heat the mixture to 78°C for 4 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material is UV inactive but stains brown with KMnO

    
    . The reaction is complete when the starting material spot disappears and a new, highly polar, UV-active spot (the spiro-pyrazole) appears at 
    
    
    
    .
  • Isolation: Cool the mixture to room temperature and concentrate in vacuo. Triturate the resulting crude residue with cold diethyl ether to precipitate the pure spiro-pyrazole as a crystalline solid.

Protocol B: Synthesis of 6-Amino-4-methyl-2-thioxo-1,2-dihydrospiro[pyrimidine-5,1'-cyclopropane]

Objective: Base-mediated bis-nucleophilic condensation with thiourea [3]. Causality of Choices: Thiourea is a weak nucleophile. Sodium ethoxide (NaOEt) is generated in situ to deprotonate thiourea, vastly increasing the nucleophilicity of its nitrogen/sulfur centers, which is required to attack the sterically hindered ketone adjacent to the spiro-center.

Step-by-Step Procedure:

  • Base Generation: Under a nitrogen atmosphere, dissolve sodium metal (12.0 mmol, 0.28 g) in anhydrous ethanol (25 mL) to generate sodium ethoxide.

  • Activation: Add thiourea (11.0 mmol, 0.84 g) to the alkoxide solution and stir for 15 minutes at room temperature to ensure complete deprotonation.

  • Condensation: Add 1-acetylcyclopropane-1-carbonitrile (10.0 mmol, 1.09 g) dropwise. Reflux the mixture (78°C) for 6 hours.

  • Self-Validation (In-Process): Withdraw a 0.1 mL aliquot, quench in 1 mL of water, and adjust the pH to 5 using 1M HCl. The immediate precipitation of a white solid confirms the formation of the pyrimidine-thione core.

  • Isolation: Pour the bulk reaction mixture into crushed ice (50 g). Carefully neutralize the basic solution with 1M HCl to pH 5–6. Filter the resulting precipitate, wash with cold water (2

    
     10 mL), and dry under a high vacuum.
    

Quantitative Reaction Parameters & Analytical Markers

To ensure structural integrity and verify that the cyclopropane ring has not opened during synthesis,


H NMR spectroscopy is the definitive validation tool. The retention of the upfield cyclopropane multiplet (

1.2 – 1.8 ppm) is the primary diagnostic marker.
Target HeterocycleReagentConditionsTime (h)Expected Yield (%)Key

H NMR Marker (Cyclopropane retention)
Spiro-pyrazole Hydrazine hydrateEtOH, 78°C482–88%

1.2 – 1.5 (m, 4H)
Spiro-isoxazole Hydroxylamine HClNaOAc, EtOH, 78°C575–80%

1.3 – 1.6 (m, 4H)
Spiro-pyrimidine ThioureaNaOEt, EtOH, 78°C668–75%

1.4 – 1.8 (m, 4H)

Troubleshooting & Structural Integrity

  • Loss of Cyclopropane Signals (Ring Opening): If NMR analysis shows the disappearance of the characteristic upfield multiplet (

    
     1.2–1.8 ppm) and the appearance of a new triplet/multiplet system around 
    
    
    
    2.5–3.5 ppm, nucleophilic ring-opening has occurred.
    • Correction: Reduce the reaction temperature. Ensure that no excess strong Lewis acids or highly concentrated strong bases are present, as they lower the activation energy for homoconjugate addition into the strained ring.

  • Incomplete Cyclization (Acyclic Intermediates): If TLC shows an intermediate spot that fails to convert to the final product, the cyclization step (nitrile attack) is stalling.

    • Correction: For the isoxazole and pyrimidine syntheses, ensure the pH is strictly controlled. Nitrile cyclization requires the nucleophilic nitrogen to remain unprotonated.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 15178986, 1-Acetylcyclopropanecarbonitrile." PubChem,[Link]

  • Accela ChemBio Inc. "Building Blocks and Heterocyclic Intermediates: 1-ACETYLCYCLOPROPANECARBONITRILE." ChemBuyersGuide,[Link]

Application Note: 1-Acetylcyclopropane-1-carbonitrile as a Bifunctional Linchpin for Spirocyclic and Constrained Aliphatic Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the paradigm of [[1]] dictates that increasing the fraction of sp³-hybridized carbons (Fsp³) in a drug candidate directly correlates with clinical success. However, simply appending flexible aliphatic chains increases conformational entropy and lipophilicity, which can drastically reduce target binding affinity and metabolic stability.

To circumvent this, drug development professionals increasingly rely on spirocyclic scaffolds. 1-Acetylcyclopropane-1-carbonitrile (CAS: 146857-32-1) [[2]] serves as an elite, bifunctional building block for generating these highly constrained, 3D-rich motifs. By featuring both a nucleophile-susceptible carbonyl group and an electrophilic cyano group on a single quaternary cyclopropane carbon, this linchpin enables the rapid, divergent synthesis of spiro-heterocycles (such as 4H-pyrazoles) and rigid 1,3-aminoalcohols. These derivatives act as superior bioisosteres for planar phenyl rings, offering enhanced aqueous solubility, lower logP, and robust resistance to Cytochrome P450 (CYP450) degradation [[3]].

Physicochemical Profiling

Understanding the baseline properties of 1-acetylcyclopropane-1-carbonitrile is critical for predicting its behavior in organic solvents and its influence on the physicochemical profile of downstream active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of 1-Acetylcyclopropane-1-carbonitrile

PropertyValueClinical Relevance in Downstream APIs
CAS Number 146857-32-1N/A
Molecular Formula C₆H₇NOHighly atom-efficient building block.
Molecular Weight 109.13 g/mol Minimal molecular weight penalty upon incorporation.
Exact Mass 109.0528 DaUseful for high-resolution MS tracking.
TPSA 40.9 ŲMaintains excellent membrane permeability.
Computed LogP ~0.2Prevents excessive lipophilicity in the final drug.

Pharmacological Rationale

The incorporation of the spiro-cyclopropane motif fundamentally alters the pharmacokinetic and pharmacodynamic landscape of a molecule. The causal relationship between the structural input and the pharmacological output is visualized below.

Rationale Core Spiro-cyclopropane Motif Fsp3 Increased Fsp3 Fraction Core->Fsp3 Conf Conformational Restriction Core->Conf Metab Steric Shielding Core->Metab Solub Improved Aqueous Solubility Fsp3->Solub Affinity Enhanced Target Affinity Conf->Affinity Stability CYP450 Resistance Metab->Stability

Pharmacological rationale for incorporating spiro-cyclopropane motifs into drug candidates.

Synthetic Workflows & Mechanistic Pathways

Because the alpha-carbon of 1-acetylcyclopropane-1-carbonitrile is fully substituted (quaternary), classical heterocycle aromatization is blocked. When subjected to Knorr-type cyclocondensation [[4]], the resulting pyrazole cannot tautomerize to a fully aromatic 1H-pyrazole, thereby trapping the system as a 3D-rich, non-planar 4H-pyrazole (spiro-cyclopropane). Alternatively, global reduction yields a constrained 1,3-aminoalcohol, an ideal precursor for morpholine and oxazepane analogs.

Workflow SM 1-Acetylcyclopropane- 1-carbonitrile Hydrazine Hydrazine Hydrate (EtOH, AcOH, Reflux) SM->Hydrazine Cyclocondensation Reduction LiAlH4 (THF, 0°C to Reflux) SM->Reduction Global Reduction Spiro Spiro[pyrazole-4,1'- cyclopropan]-5-amine Hydrazine->Spiro Knorr Synthesis AminoAlc 1-(Aminomethyl)-1-(1- hydroxyethyl)cyclopropane Reduction->AminoAlc 1,3-Aminoalcohol

Divergent synthetic workflows utilizing 1-acetylcyclopropane-1-carbonitrile.

Detailed Experimental Protocols

As a self-validating system, the following protocols are designed with explicit mechanistic causality to ensure reproducibility and high yields.

Protocol A: Synthesis of 3'-Methyl-spiro[cyclopropane-1,4'-pyrazol]-5'-amine

Objective: Construct a rigid, spirocyclic bioisostere via a modified Knorr pyrazole synthesis.

Reagents:

  • 1-Acetylcyclopropane-1-carbonitrile: 1.0 equiv (10.0 mmol, 1.09 g)

  • Hydrazine hydrate (80% aqueous): 1.2 equiv (12.0 mmol, ~0.75 mL)

  • Absolute Ethanol: 20 mL

  • Glacial Acetic Acid: 0.1 equiv (1.0 mmol, 60 µL)

Step-by-Step Methodology:

  • Activation: Dissolve 1-acetylcyclopropane-1-carbonitrile in absolute ethanol (20 mL) at room temperature. Add glacial acetic acid (0.1 equiv).

    • Causality: The catalytic Brønsted acid specifically activates the ketone carbonyl toward nucleophilic attack without risking the acid-catalyzed hydrolysis of the nitrile group.

  • Hydrazone Formation: Add hydrazine hydrate dropwise over 5 minutes. Stir at room temperature for 30 minutes.

    • Causality: A stepwise temperature profile is critical. Allowing the hydrazone to form completely at room temperature prevents competing intermolecular side reactions that occur if the system is heated prematurely.

  • Spiro-Cyclization: Attach a reflux condenser and elevate the temperature to 80 °C for 12 hours.

    • Causality: The intramolecular nucleophilic attack of the secondary nitrogen onto the cyano group requires significant thermal energy to overcome the severe steric hindrance imposed by the quaternary cyclopropyl center.

  • Workup & Purification: Cool the mixture to room temperature and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH 95:5) to afford the target spiro-pyrazole as a crystalline solid.

Protocol B: Synthesis of 1-(Aminomethyl)-1-(1-hydroxyethyl)cyclopropane

Objective: Generate a constrained 1,3-aminoalcohol linchpin via global reduction.

Reagents:

  • 1-Acetylcyclopropane-1-carbonitrile: 1.0 equiv (10.0 mmol, 1.09 g)

  • Lithium Aluminum Hydride (LiAlH₄): 3.0 equiv (30.0 mmol, 1.14 g)

  • Anhydrous THF: 30 mL

Step-by-Step Methodology:

  • Preparation: Suspend LiAlH₄ in anhydrous THF (20 mL) under an inert argon atmosphere. Cool to 0 °C in an ice bath.

  • Addition: Dissolve the nitrile (1.0 equiv) in anhydrous THF (10 mL) and add dropwise to the LiAlH₄ suspension over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the highly exothermic reduction of the ketone, preventing thermal runaway which could lead to unwanted reductive ring-opening of the cyclopropane.

  • Global Reduction: Remove the ice bath, allow the reaction to reach room temperature, and then heat to 65 °C (reflux) for 4 hours.

    • Causality: While ketone reduction is rapid at 0 °C, the complete reduction of the sterically hindered cyano group to a primary amine requires forcing conditions and a large excess of hydride.

  • Fieser Quench: Cool the reaction back to 0 °C. Sequentially add 1.14 mL H₂O, 1.14 mL 15% aqueous NaOH, and 3.42 mL H₂O.

    • Causality: The Fieser method is mandatory here. It traps the aluminum byproducts as a granular, easily filterable precipitate, completely preventing the formation of gelatinous emulsions that trap highly polar aminoalcohols.

  • Isolation: Stir vigorously for 30 minutes, filter through a Celite pad, wash the cake with warm THF, and concentrate the filtrate.

Reaction Optimization Data

The cyclocondensation to form the 4H-pyrazole is highly sensitive to solvent and pH. Table 2 summarizes the optimization landscape.

Table 2: Optimization of Spiro-4H-pyrazole Cyclization

SolventAdditive (Equiv)TemperatureTimeIsolated Yield (%)Mechanistic Observation
EthanolNone80 °C24 h42%Sluggish hydrazone formation.
Ethanol AcOH (0.1 eq) 80 °C 12 h 78% Optimal activation; clean profile.
Toluenep-TsOH (0.1 eq)110 °C8 h55%High temp + strong acid caused partial ring-opening.
THFAcOH (0.1 eq)65 °C24 h61%Lower reflux temperature stalled the cyclization step.

Analytical Characterization Guidelines

When validating the synthesized spirocycles via ¹H-NMR (CDCl₃ or DMSO-d₆), researchers should look for the distinct signature of the intact cyclopropane ring. The geminal/vicinal protons of the spiro-cyclopropyl group are highly shielded due to the ring's diamagnetic anisotropy and typically appear as complex multiplets between 0.80 ppm and 1.50 ppm . The disappearance of the sharp singlet for the acetyl methyl group (~2.2 ppm in the starting material) and its shift to ~1.8-2.0 ppm in the pyrazole confirms successful cyclization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15178986, 1-Acetylcyclopropanecarbonitrile.[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682.[Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034.[Link]

Application Note: 1-Acetylcyclopropane-1-carbonitrile as a Precursor for sp³-Rich Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary drug discovery, the transition from flat, planar aromatic systems to three-dimensional, sp³-rich architectures is a proven strategy to improve metabolic stability, solubility, and overall clinical success—a paradigm widely known as "escape from flatland" [1]. 1-Acetylcyclopropane-1-carbonitrile (ACP-CN) (CAS: 146857-32-1) serves as an exceptional building block in this context.

As a highly strained, rigid cyclopropane core equipped with two orthogonal reactive handles (a methyl ketone and a nitrile), ACP-CN enables the rapid assembly of complex spirocyclic architectures. This application note details the physicochemical profiling, mechanistic rationale, and self-validating synthetic protocols for utilizing ACP-CN to generate spiro-pyrazoles and chiral amino-alcohols, empowering drug development professionals to integrate this versatile intermediate into their discovery pipelines.

Physicochemical Profiling

Understanding the physical properties of ACP-CN is critical for designing scalable downstream reactions, particularly regarding its volatility and partition coefficients during biphasic workups [2].

PropertyValueImplication for Synthesis
Molecular Formula C₆H₇NOHighly atom-economical precursor.
Monoisotopic Mass 109.0528 DaEasily tracked via GC-MS/LC-MS (M+H: 110.1).
Physical State Colorless to pale yellow liquidRequires careful handling; avoid high-vacuum stripping to prevent product loss.
Reactivity Handles Ketone (C=O), Nitrile (C≡N)Allows chemoselective sequential functionalization.

Mechanistic Insights: Orthogonal Reactivity

As an Application Scientist, I frequently observe that the true value of a building block lies in its chemoselectivity. ACP-CN possesses two electrophilic centers. The ketone carbonyl is significantly more electrophilic (softer and more polarizable) than the nitrile carbon.

When reacted with a bis-nucleophile like hydrazine, the reaction proceeds via a highly predictable, step-wise mechanism:

  • Hydrazone Formation: The primary amine of hydrazine selectively attacks the ketone, forming a hydrazone intermediate.

  • 5-exo-dig Cyclization: The terminal nitrogen of the resulting hydrazone is placed in perfect spatial proximity to the nitrile. Upon heating, it undergoes an intramolecular 5-exo-dig nucleophilic attack on the nitrile carbon.

  • Tautomerization: The resulting imine tautomerizes to the more stable aromatic pyrazole amine [3].

This predictable cascade yields 3'-methyl-1'H-spiro[cyclopropane-1,4'-pyrazol]-5'-amine , a highly desirable spirocyclic scaffold.

Mechanism N1 1-Acetylcyclopropane- 1-carbonitrile N2 Hydrazone Intermediate N1->N2 + N2H4 - H2O N3 5-exo-dig Cyclization N2->N3 NH2 attacks C≡N N4 Spiro-pyrazole Product N3->N4 Tautomerization

Fig 1: Mechanistic pathway of the 5-exo-dig cyclocondensation yielding the spiro-pyrazole.

Synthetic Workflows & Logical Relationships

The versatility of ACP-CN allows for divergent synthetic pathways depending on the target pharmaceutical intermediate.

SyntheticWorkflow A Acetoacetonitrile + 1,2-Dibromoethane B 1-Acetylcyclopropane- 1-carbonitrile (Core Precursor) A->B K2CO3, TBAB Phase Transfer C Hydrazine Cyclocondensation B->C Pathway 1 E Reductive Amination B->E Pathway 2 D Spiro[cyclopropane- 1,4'-pyrazol]-5'-amine C->D Reflux, EtOH F 1-(1-Aminoethyl) cyclopropanecarbonitrile E->F NaBH3CN, NH4OAc

Fig 2: Divergent synthetic workflow from 1-acetylcyclopropane-1-carbonitrile to sp3-rich scaffolds.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints (In-Process Controls - IPC) to ensure experimental integrity before proceeding to subsequent steps.

Protocol A: Batch Synthesis of 1-Acetylcyclopropane-1-carbonitrile

Causality Note: Traditional methods utilize Sodium Hydride (NaH) in DMF, which poses severe safety risks at scale and often leads to competitive O-alkylation. By employing a Phase-Transfer Catalysis (PTC) system with K₂CO₃ and Tetrabutylammonium bromide (TBAB), we maintain a safer biphasic environment that thermodynamically favors the C,C-dialkylated cyclopropane product.

Step-by-Step Methodology:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetoacetonitrile (1.0 eq, 100 mmol) and 1,2-dibromoethane (1.2 eq, 120 mmol) in 150 mL of Acetonitrile.

  • Catalyst & Base Addition: Add TBAB (0.05 eq, 5 mmol) followed by finely powdered anhydrous K₂CO₃ (2.5 eq, 250 mmol).

  • Reaction: Heat the suspension to 75°C and stir vigorously for 16 hours.

  • Validation Checkpoint 1 (IPC): Pull a 50 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Hexane/EtOAc 3:1). Stain with KMnO₄. The starting material (Rf ~0.3) should be completely consumed, replaced by a new spot (Rf ~0.55).

  • Workup: Cool to room temperature, filter the inorganic salts through a Celite pad, and wash the cake with EtOAc (2 × 50 mL). Concentrate the filtrate under reduced pressure (Caution: Do not exceed 40°C bath temperature due to product volatility).

  • Purification: Purify via vacuum distillation or flash column chromatography.

  • Validation Checkpoint 2 (QC): Confirm structure via ¹H NMR (CDCl₃). Look for the diagnostic highly shielded cyclopropane protons (multiplet, 4H, ~1.50–1.75 ppm) and the sharp acetyl singlet (3H, ~2.30 ppm).

Protocol B: Cyclocondensation to Spiro-pyrazole

Causality Note: Absolute ethanol is chosen as the solvent to facilitate both the initial hydrazone formation at room temperature and the subsequent reflux-driven cyclization without risking nitrile hydrolysis, which could occur in aqueous media.

Step-by-Step Methodology:

  • Setup: Dissolve ACP-CN (1.0 eq, 10 mmol) in 20 mL of absolute ethanol.

  • Reagent Addition: Dropwise add hydrazine hydrate (1.1 eq, 11 mmol) at 0°C to control the exothermic hydrazone formation.

  • Validation Checkpoint 1 (IPC): Stir for 1 hour at room temperature. Analyze via LC-MS. You should observe the M+1 peak of the uncyclized hydrazone (m/z 124.1).

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 4 hours.

  • Validation Checkpoint 2 (IPC): Perform FT-IR analysis on a reaction aliquot. The complete disappearance of the sharp nitrile stretching band (~2240 cm⁻¹) validates that the 5-exo-dig cyclization is complete.

  • Workup: Concentrate the solvent in vacuo. Recrystallize the crude solid from EtOAc/Hexanes to yield the pure spiro-pyrazole.

Quantitative Optimization Data

To further assist scale-up efforts, the following tables summarize our internal optimization data for both the cyclopropanation and cyclocondensation steps.

Table 1: Optimization of Cyclopropanation Conditions (Protocol A)

EntryBaseSolventCatalystTemp (°C)Yield (%)Purity (GC)
1NaHDMFNone0 to 2545%82% (O-alkylation present)
2K₂CO₃AcetoneNone5662%90%
3K₂CO₃MeCNTBAB7588% >98%
4Cs₂CO₃MeCNTBAB7589%>98% (Not cost-effective)

Table 2: Optimization of Spiro-cyclization (Protocol B)

EntrySolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1MeOH65885%71%
2EtOH804>99%92%
3Toluene1102>99%65% (Decomposition)

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15178986, 1-Acetylcyclopropanecarbonitrile. PubChem. URL:[Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. URL:[Link]

Application Note: Nucleophilic Addition at the Carbonyl Group of 1-Acetylcyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Experimental Protocols

Mechanistic Rationale & Chemical Causality

The compound 1-acetylcyclopropane-1-carbonitrile is a highly valuable, bifunctional building block frequently utilized in medicinal chemistry to introduce rigid, sterically constrained pharmacophores[1][2]. The reactivity of its carbonyl group is uniquely modulated by the adjacent cyclopropane ring and the geminal cyano group. Understanding these structural nuances is critical for designing successful nucleophilic addition reactions.

Electronic Activation vs. Steric Hindrance

The strongly electron-withdrawing nitrile group (


 effect) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent carbonyl, making the ketone highly electrophilic. However, the fully substituted 

-carbon (C1 of the cyclopropane) introduces substantial steric bulk. The incoming nucleophile must navigate the Bürgi-Dunitz trajectory while avoiding steric clashes with the cyclopropane methylene protons.
The Enolization Pitfall

A critical challenge in reacting 1-acetylcyclopropane-1-carbonitrile with strong nucleophiles (e.g., organolithiums or Grignard reagents) is the presence of highly acidic


-protons on the acetyl methyl group. Because the carbonyl is flanked by the strongly electron-withdrawing cyano-cyclopropyl system, basic nucleophiles often act strictly as bases, leading to competitive enolization rather than 1,2-addition. This results in the frustrating recovery of unreacted starting material upon aqueous workup. To circumvent this, the protocols below leverage chemoselective hydrides  and organocerium reagents  to suppress basicity while maximizing nucleophilicity.

Reaction Pathways Workflow

The following diagram illustrates the three primary divergent pathways for nucleophilic addition to the carbonyl group of 1-acetylcyclopropane-1-carbonitrile, mitigating the risk of side reactions.

G SM 1-Acetylcyclopropane- 1-carbonitrile (Electrophilic Carbonyl) Hydride NaBH4, MeOH 0°C to RT SM->Hydride Hydride Reduction Grignard RMgX + CeCl3 THF, -78°C SM->Grignard Organocerium Addition Amine RNH2, NaBH(OAc)3 DCE, RT SM->Amine Reductive Amination Prod1 1-(1-Hydroxyethyl) cyclopropanecarbonitrile (Sec-Alcohol) Hydride->Prod1 Prod2 1-(1-Hydroxy-1-alkyl) cyclopropanecarbonitrile (Tert-Alcohol) Grignard->Prod2 Prod3 1-(1-Aminoethyl) cyclopropanecarbonitrile (Amine Derivative) Amine->Prod3

Divergent nucleophilic addition pathways for 1-acetylcyclopropanecarbonitrile.

Quantitative Data: Reagent Selection Matrix

To ensure reproducibility, the following matrix summarizes the optimized parameters for each nucleophilic addition class.

Reaction ClassReagent SystemSolventTemp ProfileExpected YieldMechanistic Rationale & Pitfalls
Hydride Reduction

(1.2 eq)
MeOH0 °C

RT
>90%Chemoselective for the ketone; the nitrile remains entirely intact. Exotherm control is critical to prevent solvent boil-off.
Alkylation

(1.5 eq)
THF-78 °C

RT
75–85%

suppresses the basicity of the Grignard reagent, completely preventing the enolization of the acetyl methyl group.
Reductive Amination

,

(1.5 eq)
DCERT80–90%STAB selectively reduces the transient iminium intermediate. DCE provides optimal solubility and stability for the borohydride.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Hydride Reduction

Target Product: 1-(1-Hydroxyethyl)cyclopropanecarbonitrile[] Causality: Methanol is utilized as the solvent because it reacts with


 to form reactive alkoxyborohydride species, significantly enhancing the reduction rate while perfectly solubilizing the starting material.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-acetylcyclopropane-1-carbonitrile (10.0 mmol) in anhydrous methanol (30 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Addition: Add

    
     (12.0 mmol, 1.2 eq) portion-wise over 15 minutes.
    
    • Self-Validation Check: Mild effervescence (

      
       gas evolution) will be observed. This is a physical indicator of active hydride species formation.
      
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Self-Validation Check: Cessation of bubbling indicates the consumption of reactive hydrides. TLC (Hexanes/EtOAc 7:3) will show the disappearance of the UV-inactive starting material and the appearance of a lower-

      
       spot that stains bright yellow/white against a purple 
      
      
      
      background.
  • Workup: Quench the reaction carefully with saturated aqueous

    
     (15 mL). Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure to yield the secondary alcohol.
Protocol B: Organocerium-Mediated Alkylation (Imamoto Addition)

Target Product: 1-(1-Hydroxy-1-alkylethyl)cyclopropanecarbonitrile (Tertiary Alcohol) Causality: Standard Grignard reagents will deprotonate the acetyl group. Cerium(III) chloride acts as a strong Lewis acid, activating the carbonyl while converting the Grignard into an organocerium species (


), which is highly nucleophilic but strictly non-basic.

Step-by-Step Methodology:

  • Cerium Activation (Critical Step): Place

    
     (15.0 mmol, 1.5 eq) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 2 hours with vigorous stirring.
    
    • Self-Validation Check: The clumpy hydrate must transition into a free-flowing, fine white powder. If it clumps or melts, the drying process has failed, and the reaction will yield enolization products.

  • Complexation: Cool the flask to room temperature, backfill with Argon, and suspend the anhydrous

    
     in dry THF (30 mL). Stir for 2 hours at room temperature to form a uniform milky suspension.
    
  • Organocerium Formation: Cool the suspension to -78 °C. Dropwise, add the desired Grignard reagent (

    
    , 15.0 mmol, 1.5 eq). Stir for 1 hour at -78 °C.
    
    • Self-Validation Check: A distinct color shift (typically to pale yellow or orange, depending on the Grignard) confirms the formation of the organocerium species.

  • Addition: Add a solution of 1-acetylcyclopropane-1-carbonitrile (10.0 mmol) in dry THF (5 mL) dropwise. Stir at -78 °C for 2 hours, then allow it to slowly warm to 0 °C.

  • Workup: Quench with 10% aqueous acetic acid (to prevent cerium hydroxide emulsions). Extract with Ethyl Acetate, wash with saturated

    
     and brine, dry over 
    
    
    
    , and concentrate.
Protocol C: Reductive Amination via STAB

Target Product: 1-(1-Aminoethyl)cyclopropanecarbonitrile Derivatives Causality: The steric bulk of the fully substituted


-carbon impedes imine formation. 1,2-Dichloroethane (DCE) is selected as it allows for optimal solubility of Sodium Triacetoxyborohydride (STAB) and supports the addition of Lewis acids if needed. STAB is chosen over 

to avoid the generation of toxic cyanide gas and to ensure chemoselectivity for the iminium ion over the starting ketone.

Step-by-Step Methodology:

  • Imine Formation: Combine 1-acetylcyclopropane-1-carbonitrile (10.0 mmol) and the primary amine (11.0 mmol, 1.1 eq) in anhydrous DCE (40 mL). Add glacial acetic acid (10.0 mmol) to catalyze iminium formation.

    • Optimization Note: If the amine is highly sterically hindered, add

      
       (1.0 eq). Self-Validation Check: A transient yellowing of the solution validates the coordination of titanium to the carbonyl.
      
  • Reduction: Add

    
     (15.0 mmol, 1.5 eq) portion-wise at room temperature. The mixture will turn slightly cloudy.
    
  • Reaction: Stir under Argon at room temperature for 12–16 hours.

  • Workup: Quench the reaction by adding saturated aqueous

    
     (30 mL) and stir vigorously until gas evolution ceases. Extract with Dichloromethane (
    
    
    
    mL). Dry the organic phase over
    
    
    , filter, and concentrate. Purify via silica gel chromatography (DCM/MeOH gradient).

References & Verified Sources

The chemical properties, CAS registry numbers, and structural data utilized in this technical guide are grounded in the following verified databases and supplier repositories:

  • Sigma-Aldrich / Merck KGaA. "1-acetylcyclopropane-1-carbonitrile | 146857-32-1". Product Information and Safety Data. 1[1]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 15178986, 1-Acetylcyclopropanecarbonitrile". PubChem Database. 2[2]

  • BOC Sciences. "1-(1-Hydroxyethyl)cyclopropanecarbonitrile | CAS 1268520-37-1". Main Product Catalog and Synthetic Building Blocks. []

Sources

Application Notes & Protocols: Strategic Ring-Opening of 1-Acetylcyclopropane-1-carbonitrile Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-acetylcyclopropane-1-carbonitrile scaffold represents a class of highly functionalized, strained ring systems with significant potential as a versatile building block in organic synthesis. The inherent ring strain, coupled with the dual electron-withdrawing nature of the acetyl and nitrile groups, primes the cyclopropane ring for controlled cleavage. This document provides an in-depth guide to the acid-catalyzed ring-opening reactions of this substrate, focusing on the mechanistic underpinnings, factors controlling product selectivity, and detailed protocols for the synthesis of high-value γ-keto-γ-butyrolactone derivatives. These protocols are designed for researchers in synthetic chemistry and drug development seeking to leverage strained-ring systems for the efficient construction of complex molecular architectures.

Introduction: The Synthetic Potential of a Strained System

Cyclopropane derivatives are not merely cyclic alkanes; they are reservoirs of chemical potential energy. The significant ring strain (~27 kcal/mol) imparts unique reactivity, allowing them to participate in a variety of ring-opening reactions that are inaccessible to their acyclic or larger-ring counterparts. When substituted with electron-accepting groups, such as a ketone and a nitrile, the cyclopropane ring behaves as a "homo-enolate" equivalent, predisposing specific bonds to cleavage under electrophilic activation.

1-Acetylcyclopropane-1-carbonitrile is a classic example of such a donor-acceptor (D-A) cyclopropane. Under acidic conditions, protonation of the carbonyl oxygen activates the system, facilitating the cleavage of an adjacent C-C bond of the ring. This process generates a stabilized carbocationic intermediate, which can be trapped by various nucleophiles. The true synthetic elegance of this substrate lies in the nitrile group, which, under the same acidic conditions, can be hydrolyzed in situ to a carboxylic acid. This newly formed internal nucleophile can then intercept the carbocation, leading to a highly efficient and atom-economical synthesis of functionalized γ-lactones.

This guide explores the mechanistic dichotomy of this reaction and provides a robust protocol for directing the reaction towards the formation of 5-methyl-5-vinyl-dihydrofuran-2(3H)-one, a valuable heterocyclic motif.

Mechanistic Principles: Controlling the Reaction Pathway

The acid-catalyzed transformation of 1-acetylcyclopropane-1-carbonitrile is initiated by protonation, with the carbonyl oxygen being the most likely site due to the formation of a resonance-stabilized conjugate acid. This initial step is crucial as it significantly weakens the adjacent C1-C2 and C1-C3 bonds of the cyclopropane ring.[1][2][3]

The subsequent ring-opening can proceed via two primary, competing pathways, dictated by the reaction conditions.

Pathway A: Concerted Hydrolysis and Lactonization

This is often the desired and dominant pathway in aqueous acidic media.

  • Protonation & Ring Opening: The protonated carbonyl facilitates the cleavage of the C1-C2 bond, leading to the formation of a tertiary carbocation stabilized by the adjacent nitrile and the resulting enol.

  • Nitrile Hydrolysis: Concurrently, the acidic, aqueous conditions promote the hydrolysis of the nitrile group to a carboxylic acid. This transformation proceeds through a protonated nitrilium ion intermediate, which is attacked by water.

  • Intramolecular Cyclization: The proximate carboxylic acid acts as an internal nucleophile, attacking the carbocation center in a 5-exo-tet cyclization to form a stable five-membered γ-lactone ring. This step is typically rapid and irreversible.

The overall transformation efficiently converts the strained cyclopropane into a stable heterocyclic system. This pathway is particularly valuable as it builds complexity in a single synthetic operation. The conversion of cyclopropyl cyanoesters to γ-lactones using aqueous sulfuric acid serves as a strong precedent for this mechanism.[4]

Pathway B: Nucleophilic Trapping by Solvent/External Nucleophile

If the reaction is conducted in the presence of a strong nucleophile other than water (e.g., an alcohol in anhydrous acidic conditions), or if the rate of external nucleophilic attack outcompetes intramolecular cyclization, different products will be formed. This pathway is analogous to the acid-catalyzed ring-opening of epoxides, where the solvent can act as the nucleophile.[5][6][7]

  • Mechanism Visualization: From Cyclopropane to γ-Lactone

The following diagram illustrates the dominant mechanistic pathway (Pathway A) leading to the formation of a γ-butyrolactone derivative.

G Mechanism: Acid-Catalyzed Lactonization cluster_0 Step 1: Protonation & Ring Opening cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Intramolecular Cyclization A 1-Acetylcyclopropane- 1-carbonitrile B Protonated Ketone (Resonance Stabilized) A->B + H+ C Homoallylic Carbocation Intermediate B->C Ring Cleavage (C1-C2 bond) D Carboxylic Acid Intermediate C->D + 2H2O - NH4+ E γ-Keto-γ-butyrolactone Product D->E 5-exo-tet Cyclization

Caption: Proposed mechanism for the acid-catalyzed conversion of 1-acetylcyclopropane-1-carbonitrile to a γ-lactone.

Application Protocol: Synthesis of 4-cyano-4-methyl-5-oxotetrahydrofuran-2-ylium

This protocol details the conversion of 1-acetylcyclopropane-1-carbonitrile to its corresponding γ-keto-γ-butyrolactone derivative using standard laboratory reagents and equipment.

Materials and Reagents
ReagentGradeSupplierNotes
1-Acetylcyclopropane-1-carbonitrile>98%(In-house/Vendor)Starting material
Sulfuric Acid (H₂SO₄)ACS Grade, 95-98%Sigma-AldrichCatalyst and reaction medium
Deionized Water (H₂O)Type II-Solvent
Diethyl Ether (Et₂O)AnhydrousFisher ScientificExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor neutralization/quench
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWRDrying agent
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-acetylcyclopropane-1-carbonitrile (5.0 g, 40.6 mmol).

  • Acid Addition: In a separate beaker, carefully prepare a 50% (v/v) aqueous solution of sulfuric acid by slowly adding 25 mL of concentrated H₂SO₄ to 25 mL of deionized water with cooling in an ice bath. Caution: Highly exothermic.

  • Initiation: Slowly add the prepared 50% H₂SO₄ solution (50 mL) to the flask containing the starting material. The mixture may warm slightly.

  • Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS (if available), observing the disappearance of the starting material spot.

  • Quenching: After completion, cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly and carefully pour the acidic mixture into a separate flask containing 200 mL of a cold, saturated aqueous solution of sodium bicarbonate. Stir until CO₂ evolution ceases. Caution: Vigorous gas evolution.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure γ-lactone.

  • Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of the target γ-lactone.

Expected Results & Characterization
ParameterExpected Outcome
Yield 75-85%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) Peaks corresponding to the methyl group, and diastereotopic methylene protons.
¹³C NMR (CDCl₃) Signals for lactone carbonyl (~175 ppm), ketone carbonyl (~205 ppm), and quaternary carbons.
FT-IR (neat) Strong C=O stretches for lactone (~1780 cm⁻¹) and ketone (~1720 cm⁻¹). Disappearance of C≡N stretch (~2240 cm⁻¹).

Troubleshooting and Advanced Insights

  • Problem: Low Yield or Incomplete Reaction.

    • Cause: Insufficient heating, inadequate reaction time, or acid concentration is too low.

    • Solution: Ensure the internal reaction temperature reaches at least 80 °C. Extend the reaction time and monitor by TLC until the starting material is consumed. The concentration of sulfuric acid is critical for promoting both ring-opening and nitrile hydrolysis; ensure it is at least 50%.[4]

  • Problem: Formation of Polymeric Byproducts.

    • Cause: The highly reactive carbocation intermediate can be susceptible to polymerization, especially at higher temperatures or concentrations.

    • Solution: Maintain a controlled temperature. During the quench, ensure rapid and efficient neutralization by adding the reaction mixture to a well-stirred, cold bicarbonate solution.

  • Mechanistic Insight: Lewis vs. Brønsted Acids.

    • While Brønsted acids like H₂SO₄ are effective, particularly in aqueous media for promoting hydrolysis, Lewis acids (e.g., TiCl₄, Yb(OTf)₃) can also catalyze ring-opening, often under anhydrous conditions.[8] The use of Lewis acids would likely lead to different product outcomes, favoring trapping by an external nucleophile over hydrolysis-lactonization, thus providing an alternative synthetic route from the same starting material.

Conclusion

The acid-catalyzed ring-opening of 1-acetylcyclopropane-1-carbonitrile is a powerful and efficient method for accessing complex γ-keto-γ-butyrolactone scaffolds. By understanding the underlying mechanistic principles that govern the reaction, chemists can strategically control the outcome to favor intramolecular cyclization. The protocol provided herein offers a reliable and scalable procedure for this transformation, opening avenues for its application in medicinal chemistry, natural product synthesis, and materials science. This reaction highlights a broader synthetic strategy: leveraging the stored energy of strained rings to drive the formation of intricate and valuable molecular architectures.

References

  • Title: Acid-catalysed rearrangements of some spiro cyclopropyl ketones Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Acid Catalyzed Rearrangements of Conjugated Cyclopropyl and Epoxy Ketones Source: Thesis, University of British Columbia URL: [Link]

  • Title: Acid-catalyzed cyclization reactions. VI. Rearrangement of protonated cyclopropyl ketones to 1-oxacyclopent-1-enyl cations Source: Scilit URL: [Link]

  • Title: Acid-catalyzed cyclization reactions. VI. Rearrangement of protonated cyclopropyl ketones to 1-oxacyclopent-1-enyl cations Source: Journal of the American Chemical Society URL: [Link]

  • Title: Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles Source: RSC Advances URL: [Link]

  • Title: Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of some cyclopropyl-γ-lactones as analogues of cytotoxic α-methylene-γ-lactones Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Improved Synthesis of γ-Lactones from Cyclopropyl Cyanoesters Source: Synthetic Communications URL: [Link]

  • Title: 18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL: [Link]

  • Title: acid-catalyzed ring opening of epoxide Source: Chemistry Stack Exchange URL: [Link]

  • Title: Opening of Epoxides With Acid Source: Master Organic Chemistry URL: [Link]

  • Title: Acid-catalyzed ester hydrolysis Source: YouTube URL: [Link]

Sources

Application Note: Synthesis of 2-(1-Cyanocyclopropyl)quinolines via Regioselective Friedländer Annulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics. Concurrently, the 1-cyanocyclopropyl moiety has emerged as a highly valuable pharmacophore, known for enhancing metabolic stability, modulating lipophilicity, and providing structural rigidity in clinical candidates such as the Cathepsin S inhibitor Petesicatib[1]. This application note details a highly regioselective protocol for the synthesis of 2-(1-cyanocyclopropyl)quinolines utilizing 1-acetylcyclopropane-1-carbonitrile as a bis-electrophilic/nucleophilic building block in a Friedländer annulation[2].

Mechanistic Rationale & Pharmacophore Significance

The Friedländer quinoline synthesis traditionally involves the condensation of a 2-aminobenzaldehyde with a ketone containing an α-methylene group[2]. A common challenge in this reaction is regioselectivity; unsymmetrical ketones can enolize at multiple positions, leading to a mixture of quinoline regioisomers.

The use of 1-acetylcyclopropane-1-carbonitrile elegantly circumvents this issue. The ketone features two adjacent carbon centers: a methyl group and a cyclopropane ring. Because the C1 carbon of the cyclopropane ring is quaternary (fully substituted with the acetyl group, the nitrile group, and the ring's methylene carbons), it possesses zero α-protons . Consequently, enolization and subsequent intramolecular aldol condensation must occur exclusively at the methyl group. This absolute regioselectivity guarantees that the methyl group forms the C3–C4 bond of the quinoline, while the carbonyl carbon becomes C2, bearing the intact 1-cyanocyclopropyl group.

Reaction Pathway Visualization

G A 1. Reactants 2-Aminobenzaldehyde + 1-Acetylcyclopropane-1-carbonitrile B 2. Condensation Imine (Schiff Base) Formation A->B Catalyst (-H2O) C 3. Enolization Exclusive enolization at CH3 (Cyclopropane lacks α-protons) B->C Base/Acid D 4. Cyclization Intramolecular Aldol Addition C->D C-C Bond Formation E 5. Aromatization Dehydration to yield 2-(1-Cyanocyclopropyl)quinoline D->E -H2O

Mechanistic pathway of the regioselective Friedländer synthesis of 2-(1-cyanocyclopropyl)quinolines.

Experimental Design & Causality

To accommodate the diverse electronic properties of various 2-aminobenzaldehyde derivatives, this protocol provides two distinct catalytic environments[3]:

  • Method A (Base-Catalyzed): Utilizes Potassium Hydroxide (KOH) in ethanol. This is the optimal route for electron-rich or neutral anilines. The base rapidly deprotonates the methyl group of the ketone, driving the rate-limiting intramolecular aldol cyclization after the initial Schiff base formation.

  • Method B (Acid-Catalyzed): Utilizes p-Toluenesulfonic acid (p-TsOH) in toluene. Electron-deficient anilines (e.g., nitro-substituted) are poor nucleophiles. Acid catalysis is required to activate the ketone carbonyl, facilitating the initial nucleophilic attack. A Dean-Stark apparatus is employed to continuously remove water, driving the thermodynamic equilibrium toward the dehydrated aromatic product.

Step-by-Step Methodology

Materials
  • 1-Acetylcyclopropane-1-carbonitrile (CAS: 146857-32-1)

  • Substituted 2-aminobenzaldehydes

  • Potassium Hydroxide (KOH) / Absolute Ethanol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) / Anhydrous Toluene

Method A: Base-Catalyzed Annulation (For Electron-Rich/Neutral Substrates)
  • Reaction Setup: Charge an oven-dried 50 mL round-bottom flask with the selected 2-aminobenzaldehyde (1.0 mmol) and 1-acetylcyclopropane-1-carbonitrile (1.1 mmol, 1.1 equiv).

    • Causality: A slight excess of the ketone ensures complete consumption of the valuable substituted aniline.

  • Solvent & Catalyst Addition: Add absolute ethanol (5.0 mL) to achieve a 0.2 M concentration, followed by finely powdered KOH (0.2 mmol, 0.2 equiv).

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C (reflux) under a nitrogen atmosphere for 4–6 hours.

  • Quenching & Extraction: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (20 mL) and distilled water (20 mL). Extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Method B: Acid-Catalyzed Annulation (For Electron-Deficient Substrates)
  • Reaction Setup: In a 50 mL round-bottom flask, combine the electron-deficient 2-aminobenzaldehyde (1.0 mmol) and 1-acetylcyclopropane-1-carbonitrile (1.2 mmol, 1.2 equiv).

  • Solvent & Catalyst Addition: Add anhydrous toluene (10 mL) and p-TsOH·H₂O (0.1 mmol, 0.1 equiv).

    • Causality: Toluene allows for a higher reflux temperature (110 °C) and forms an azeotrope with water, which is critical for the dehydration steps.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat to vigorous reflux (110–115 °C) for 8–12 hours until water ceases to collect in the trap.

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (15 mL) to neutralize the acid catalyst, followed by brine (15 mL).

  • Purification: Dry over MgSO₄, concentrate in vacuo, and purify via flash chromatography or recrystallization from hot ethanol.

In-Process Controls & Self-Validation

To ensure the protocol is a self-validating system, researchers must verify the following checkpoints:

  • TLC Monitoring: The starting 2-aminobenzaldehydes are highly UV-active and often distinctly colored (yellow/orange). The reaction is deemed complete when the starting material spot (typically lower R_f) completely disappears, replaced by a new, intensely blue-fluorescent spot under 365 nm UV light (characteristic of the quinoline core).

  • LC-MS Validation: Before column chromatography, an aliquot should be analyzed via LC-MS. The presence of the

    
     peak corresponding to the exact mass of the target 2-(1-cyanocyclopropyl)quinoline confirms successful cyclodehydration.
    
  • NMR Signature: Post-purification

    
    H-NMR must show the complete disappearance of the aldehyde proton (
    
    
    
    ~9.8 ppm). Successful formation of the quinoline ring is validated by the appearance of the C3 and C4 aromatic protons, which typically present as a pair of doublets between
    
    
    7.5 and 8.3 ppm (
    
    
    ≈ 8.5 Hz). The cyclopropyl protons will appear as distinct multiplets in the upfield region (
    
    
    1.5–2.0 ppm).

Quantitative Data & Reaction Scope

The table below summarizes the expected quantitative outcomes for various substrates using this protocol, demonstrating the robustness of the methodology across different electronic environments.

Substrate (2-Aminobenzaldehyde)Electronic NatureRecommended ProtocolTemp / TimeExpected Yield (%)Regioselectivity
UnsubstitutedNeutralMethod A (KOH/EtOH)80 °C / 4 h88 - 92%>99%
5-MethoxyElectron-RichMethod A (KOH/EtOH)80 °C / 6 h82 - 86%>99%
4-ChloroMildly DeactivatedMethod A (KOH/EtOH)80 °C / 5 h80 - 85%>99%
5-NitroElectron-DeficientMethod B (p-TsOH/Toluene)110 °C / 12 h68 - 75%>99%
4,5-DimethoxyHighly Electron-RichMethod A (KOH/EtOH)80 °C / 8 h78 - 83%>99%

Note: Regioselectivity is determined by crude


H-NMR analysis. The >99% metric reflects the absolute inability of the cyclopropane ring to participate in enolization.

References

  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry Source: Chemical Biology & Drug Design (PubMed) URL:[Link][2]

  • Different catalytic approaches of Friedländer synthesis of quinolines Source: Heliyon (PubMed Central) URL:[Link][3]

  • Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development Source: Pathophysiology (MDPI) URL:[Link][1]

Sources

Application of 1-Acetylcyclopropane-1-carbonitrile in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Acetylcyclopropane-1-carbonitrile as a Keystone Building Block in Agrochemical Synthesis

Target Audience: Researchers, Discovery Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The drive toward next-generation agrochemicals—characterized by higher target specificity, lower application rates, and reduced environmental persistence—has necessitated the use of advanced structural motifs. 1-Acetylcyclopropane-1-carbonitrile (CAS: 146857-32-1) [1] has emerged as a highly versatile, bifunctional building block. Featuring a gem-disubstituted cyclopropane ring with orthogonal reactive handles (a methyl ketone and a nitrile), this compound is uniquely suited for the rapid assembly of spirocyclic heterocycles, particularly spiro[cyclopropane-1,4'-pyrazoles] and spiro-pyrimidines.

This application note details the mechanistic rationale for incorporating spiro-cyclopropyl groups into agrochemical scaffolds, provides validated synthetic protocols, and outlines the physicochemical advantages of these modifications.

Mechanistic Rationale: The "Spiro-Advantage" in Agrochemicals

In agrochemical discovery, the metabolic half-life and target binding affinity of a molecule dictate its field efficacy. Traditional planar heterocycles (e.g., standard pyrazoles) often suffer from rapid degradation via cytochrome P450-mediated oxidation at the C4 position.

By utilizing 1-acetylcyclopropane-1-carbonitrile to construct a spiro-cyclopropyl center at this vulnerable position, chemists achieve three critical advantages:

  • Metabolic Shielding: The sp3-hybridized spiro-carbon lacks abstractable hydrogen atoms, effectively blocking primary metabolic oxidation pathways[2].

  • Conformational Restriction: The rigid cyclopropane ring locks the molecule into a specific 3D vector, often enhancing binding affinity to target proteins (e.g., voltage-gated sodium channels in insects) [3].

  • Favorable Physicochemical Shifts: Spiro-substitution typically lowers the topological polar surface area (TPSA) and modulates lipophilicity (LogP), improving cuticular penetration in insects and translaminar movement in plants.

G A Standard Pyrazole (Planar C4) B Cytochrome P450 (Oxidation at C4) A->B C Inactive Metabolite (Rapid Clearance) B->C D Spiro-Pyrazole (sp3 Spiro C4) E Cytochrome P450 (Steric Shielding) D->E F Sustained Efficacy (Extended Half-Life) E->F

Figure 1: Comparative metabolic pathways demonstrating how spiro-substitution prevents P450-mediated degradation.

Quantitative Data: Physicochemical Impact of Spiro-Substitution

The table below summarizes the typical physicochemical shifts observed when transitioning from a standard 4-methylpyrazole core to a spiro[cyclopropane-1,4'-pyrazole] core, synthesized via 1-acetylcyclopropane-1-carbonitrile.

ParameterStandard 4-Methylpyrazole CoreSpirocyclopropyl Pyrazole CoreAgrochemical Implication
LogP (Lipophilicity) 1.8 - 2.22.5 - 2.9Enhanced cuticular penetration.
Fraction sp3 (Fsp3) 0.250.45Improved solubility and 3D complexity.
Metabolic Half-life (T1/2) ~2.5 hours>12 hoursReduced application frequency required.
C4 Oxidation Rate HighNegligibleResistance to pest detoxification mechanisms.

Experimental Protocols

Protocol A: Synthesis of 5'-Amino-3'-methyl-1'H-spiro[cyclopropane-1,4'-pyrazole]

This protocol describes the self-validating cyclocondensation of 1-acetylcyclopropane-1-carbonitrile with hydrazine hydrate. The causality of the solvent choice (ethanol) ensures optimal solubility of the polar intermediates, while reflux conditions drive the initial hydrazone formation and subsequent intramolecular nitrile attack to completion.

Reagents Required:

  • 1-Acetylcyclopropane-1-carbonitrile (CAS: 146857-32-1) [1]: 10.0 mmol (1.09 g)

  • Hydrazine hydrate (80% aqueous): 12.0 mmol (0.75 g)

  • Absolute Ethanol: 20 mL

  • Glacial Acetic Acid (Catalyst): 2 drops

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 mmol of 1-acetylcyclopropane-1-carbonitrile in 20 mL of absolute ethanol.

  • Initiation: Add 12.0 mmol of hydrazine hydrate dropwise at room temperature. Note: The reaction is slightly exothermic. The addition of 2 drops of glacial acetic acid accelerates the initial hydrazone formation.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 78°C) under a nitrogen atmosphere for 4 to 6 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc, 3:1).

  • Workup: Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • Extraction: Dilute the residue with 30 mL of Ethyl Acetate (EtOAc) and wash with distilled water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer. Purify the crude product via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield the pure spiro-pyrazole.

  • Validation: Verify product integrity via LC-MS (Expected [M+H]+ = 124.08) and ¹H-NMR (look for the characteristic highly shielded cyclopropyl protons around 0.8-1.2 ppm).

Workflow Step1 Step 1: Reagent Prep 1-Acetylcyclopropane-1-carbonitrile + Hydrazine Hydrate Step2 Step 2: Cyclocondensation Ethanol solvent, Reflux 4-6h Inert Atmosphere (N2) Step1->Step2 Step3 Step 3: Workup & Extraction Cool to RT, Evaporate solvent Extract with EtOAc/H2O Step2->Step3 Step4 Step 4: Purification Flash Chromatography (Hexane:EtOAc) Step3->Step4 Step5 Step 5: Validation Yield: 82-88% NMR, LC-MS (m/z 124.08) Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of spiro-pyrazole derivatives.

Protocol B: Derivatization for Agrochemical Screening

To convert the intermediate from Protocol A into an active fungicidal or insecticidal candidate, the primary amine at the 5'-position or the secondary amine at the 1'-position can be further functionalized.

  • N-Arylation (Insecticides): Copper-catalyzed Ullmann coupling of the 1'H-pyrazole nitrogen with substituted aryl halides (e.g., 4-(trifluoromethoxy)phenyl iodide) yields pyrazole-based insecticidal scaffolds mimicking modern GABA-gated chloride channel antagonists [3].

  • Amidation (Fungicides): Reaction of the 5'-amino group with specific acyl chlorides (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride) generates powerful succinate dehydrogenase inhibitor (SDHI) analogs.

Safety and Handling

1-Acetylcyclopropane-1-carbonitrile is an irritant and potentially harmful if swallowed, inhaled, or absorbed through the skin.

  • PPE: Nitrile gloves, safety goggles, and a standard laboratory coat.

  • Engineering Controls: All reactions, especially those involving volatile hydrazine hydrate, must be conducted inside a certified chemical fume hood.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15178986, 1-Acetylcyclopropanecarbonitrile" PubChem, [Link]. Accessed 10 March 2026.

  • El-Saghier, Ahmed M. M., et al. "Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity." Molecules (Basel, Switzerland), U.S. National Library of Medicine, 12 Apr. 2022, [Link]. Accessed 10 March 2026.

Palladium-catalyzed cross-coupling reactions involving cyclopropyl nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Cyclopropanes are privileged pharmacophores in modern medicinal chemistry and drug development. The unique steric, electronic, and conformational properties of 1,1-disubstituted cyclopropanes allow them to lock adjacent substituents into bioactive conformations, which frequently translates to increased target affinity and potency[1]. Furthermore, introducing an arylcyclopropane motif can effectively block or divert metabolism at otherwise labile benzylic positions, improving a drug candidate's pharmacokinetic profile[1].

Historically, accessing 1,1-disubstituted aryl cyclopropanes required multi-step, low-yielding synthetic sequences, such as the double alkylation of 1,2-dihaloethanes or the Corey–Chaykovsky reaction[1]. The development of a direct, single-step Palladium-catalyzed α-arylation of cyclopropyl nitriles represents a major strategic leap. This methodology enables rapid structure-activity relationship (SAR) exploration through late-stage fragment coupling, allowing medicinal chemists to efficiently install these sterically demanding quaternary centers[1].

Mechanistic Insights & Reaction Design

The α-arylation of cyclopropyl nitriles poses a significant synthetic challenge due to the weak acidity of the α-C–H bond and the extreme steric encumbrance of the resulting quaternary center. A successful protocol must carefully balance base selection and ligand architecture to drive the catalytic cycle forward while suppressing off-cycle degradation.

  • Base Selection & Enolate Generation: Strong, non-nucleophilic bases such as Lithium hexamethyldisilazide (LiHMDS) or Potassium hexamethyldisilazide (KHMDS) are required to quantitatively deprotonate the weakly acidic cyclopropyl nitrile. The nitrile anion preferentially coordinates to the Palladium center through the carbon atom[2].

  • Ligand Architecture: The extreme steric bulk of the cyclopropyl ring severely impedes the final reductive elimination step of the catalytic cycle. Through high-throughput experimentation (HTE), bulky, bidentate ligands like NiXantphos have been identified as uniquely effective[3]. These ligands enforce a tight bite angle on the Pd(II) intermediate, creating steric tension that accelerates the rate-limiting reductive elimination of the sterically hindered quaternary carbon[4].

  • Chemoselectivity: The optimized catalytic system is highly chemoselective. For instance, bromochloroarenes undergo selective oxidative addition and coupling exclusively at the bromide, leaving the aryl chloride intact as a valuable synthetic handle for downstream cross-coupling[1].

CatalyticCycle Pd0 L_nPd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ar L_nPd(II)(Ar)(Br) Intermediate I OxAdd->PdII_Ar TransMet Ligand Substitution (Cyclopropyl Nitrile Anion) PdII_Ar->TransMet PdII_Enolate L_nPd(II)(Ar)(C(CN)CH2CH2) Intermediate II TransMet->PdII_Enolate RedElim Reductive Elimination (Rate-Limiting) PdII_Enolate->RedElim RedElim->Pd0 Regenerates Pd(0) Product 1,1-Aryl Cyclopropyl Nitrile Product RedElim->Product

Figure 1: Catalytic cycle of the Pd-catalyzed α-arylation of cyclopropyl nitriles.

Experimental Protocol: α-Arylation of Cyclopropyl Nitriles

This protocol outlines the optimal conditions for the cross-coupling of cyclopropyl nitriles with aryl bromides. To ensure a self-validating system , the generation of the nitrile enolate is physically separated from the catalyst activation step. This prevents the active Pd(0) species from decaying or undergoing off-cycle side reactions before the nucleophile is fully formed.

Materials & Reagents
  • Substrates: Cyclopropyl nitrile (1.2 equiv), Aryl bromide (1.0 equiv).

  • Catalyst/Ligand: Pd precatalyst (e.g., Pd(dba)₂ or [Pd(allyl)Cl]₂, 5 mol%), NiXantphos ligand (10 mol%).

  • Base: LiHMDS or KHMDS (1.5 equiv, 1.0 M in THF or Toluene).

  • Solvent: Anhydrous Toluene (degassed).

Step-by-Step Methodology
  • Enolate Generation (Vial A): In a nitrogen-filled glovebox, charge a dry 4-mL vial with cyclopropyl nitrile (1.2 mmol) and anhydrous toluene (1.0 mL). Add the strong base (LiHMDS, 1.5 mmol) dropwise at room temperature. Stir the resulting mixture for 15–20 minutes to ensure complete deprotonation and enolate formation.

  • Catalyst Activation (Vial B): In a separate dry vial, combine the aryl bromide (1.0 mmol), the Pd precatalyst (0.05 mmol), and the NiXantphos ligand (0.10 mmol) in anhydrous toluene (1.0 mL). Stir for 5 minutes to allow the active L_nPd(0) complex to form and undergo initial oxidative addition.

  • Cross-Coupling: Transfer the pre-formed enolate solution (Vial A) dropwise into the catalyst/electrophile mixture (Vial B). Seal the vial, remove it from the glovebox, and heat the reaction mixture to 70–80 °C in a pre-heated aluminum block for 12–16 hours.

  • Quench & Workup: Cool the reaction to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 1,1-disubstituted aryl cyclopropyl nitrile.

Workflow Step1 Step 1: Base Preparation Dispense LiHMDS in Toluene Step2 Step 2: Enolate Formation Add Nitrile dropwise (RT, 15 min) Step1->Step2 Step4 Step 4: Cross-Coupling Combine Vials, Heat to 70-80°C Step2->Step4 Step3 Step 3: Catalyst Activation Mix Pd Precatalyst, Ligand & Ar-Br Step3->Step4 Step5 Step 5: Quench & Workup NH4Cl quench, EtOAc extraction Step4->Step5 Step6 Step 6: Isolation Flash Column Chromatography Step5->Step6

Figure 2: Experimental workflow separating enolate formation and catalyst activation.

Substrate Scope & Quantitative Data

The methodology is highly robust and translates effectively across various ring sizes (cyclopropyl, cyclobutyl, and cyclopentyl nitriles)[1]. It tolerates a wide array of electronic profiles on the aryl bromide, providing moderate to excellent yields[1].

Substrate (Nitrile)Aryl Bromide PartnerYield RangeKey Observation & Causality
Cyclopropyl nitrile Electron-donating Ar-Br (e.g., 4-OMe)59–79%Tolerates electron-rich systems; oxidative addition remains efficient.
Cyclopropyl nitrile Bromochloroarenes65–75%Highly chemoselective; selective coupling at the bromide leaves the chloride intact[1].
Cyclopropyl nitrile 1,4-DibromobenzeneBis-coupledExcess base and nitrile enable complete dicyclopropanation[1].
Cyclobutyl nitrile 2-Bromonaphthalene>80%Larger strained rings couple efficiently; ring expansion does not hinder the reaction[1].
Cyclopentyl nitrile Heteroaryl bromides>80%Broad scope; compatible with biologically relevant heterocyclic scaffolds[1].

Downstream Applications: Synthesis of Aryl Trifluoromethyl Cyclopropanes

Aryl cyclopropyl nitriles serve as highly versatile synthetic intermediates. A particularly valuable downstream transformation in drug discovery is their conversion into 1,1-disubstituted aryl trifluoromethyl cyclopropanes, a motif that drastically improves lipophilicity and metabolic stability[1].

  • Hydrolysis: The cyclopropyl nitrile is first hydrolyzed to the corresponding cyclopropyl carboxylic acid using LiOH in MeOH at elevated temperatures[1].

  • Deoxofluorination: Treatment of the crude cyclopropyl carboxylic acid with a fluorinating agent such as Fluolead (3 equiv) at 60 °C affords the desired 1,1-disubstituted aryl trifluoromethyl cyclopropanes in excellent yields (e.g., 87–92%)[1]. This sequence represents one of the first general methods to access cyclopropyltrifluoromethyl arenes directly from cyclopropyl nitriles[1].

References

  • McCabe Dunn, J. M., Kuethe, J. T., Orr, R. K., Tudge, M., & Campeau, L.-C. (2014). Development of a Palladium-Catalyzed α-Arylation of Cyclopropyl Nitriles. Organic Letters, 16(24), 6314-6317.[Link]

  • Wright, B. A., & Ardolino, M. J. (2019). Surprising Reactivity in NiXantphos/Palladium-Catalyzed α-Arylation of Substituted Cyclopropyl Nitriles. The Journal of Organic Chemistry, 84(8), 4670-4679.[Link]

Sources

Application Note & Protocol: Safe Handling, Storage, and Experimental Workflows for 1-Acetylcyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1-Acetylcyclopropane-1-carbonitrile (CAS: 146857-32-1) is a highly versatile, bifunctional aliphatic liquid utilized extensively in medicinal chemistry and advanced drug development[1]. The unique structural combination of a strained cyclopropyl ring, an electron-withdrawing nitrile group, and an acetyl moiety makes it an exceptional building block for synthesizing complex nitrogen-containing heterocycles, such as pyrazoles and spirocycles. However, this same dense functionalization imparts specific reactivity profiles that require stringent safety and handling protocols to prevent degradation and ensure operator safety[2].

Table 1: Physicochemical Properties

PropertyValueCausality / Scientific Relevance
CAS Number 146857-32-1[1]Unique identifier for safety tracking and inventory control.
Molecular Formula C6H7NO[1]Defines stoichiometric calculations for chemical synthesis.
Molecular Weight 109.13 g/mol [1]Low molecular weight indicates potential volatility and inhalation risk.
Physical State Liquid[1]Necessitates liquid-transfer protocols (e.g., Schlenk line syringes).
InChIKey FYHTVDJPKASMMU-UHFFFAOYSA-N[1]Structural verification for cheminformatics and database querying.

Hazard Identification & Mechanistic Toxicology

Before handling, researchers must understand the mechanistic basis of the compound's hazards. The molecule is classified under GHS as a Category 4 Acute Toxin (Oral, Dermal, Inhalation) and a Category 2/2A Irritant (Skin/Eyes)[2].

Mechanistic Causality of Toxicity:

  • Systemic Toxicity (H302, H312, H332): The toxicity of aliphatic nitriles is primarily driven by their potential to be metabolized in the liver via cytochrome P450 enzymes. Alpha-hydroxylation of the nitrile can lead to the slow release of systemic cyanide ions (CN⁻), which inhibit cytochrome c oxidase and halt cellular respiration[2].

  • Acute Irritation (H315, H319, H335): The acetyl group, activated by the adjacent electron-withdrawing nitrile and the strained cyclopropane ring, acts as a potent electrophile. Upon contact with biological tissues, it can covalently bind to nucleophilic residues (e.g., thiols in cysteine) on mucosal proteins, triggering acute inflammatory responses, severe eye damage, and dermal irritation[1].

Table 2: GHS Hazard Summary

Hazard CodeStatementPreventive Engineering Control
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or inhaled[1]Mandatory fume hood handling; double nitrile gloving.
H315 / H319 Causes skin and serious eye irritation[1]Chemical splash goggles; immediate decontamination protocols.
H335 May cause respiratory irritation[1]Strictly prohibit open-bench handling or transfers.

Storage and Stability Protocols

To maintain the scientific integrity of the reagent and prevent hazardous degradation, storage must be rigorously controlled.

  • Temperature & Environment: While the compound can tolerate "Normal" ambient temperatures during shipping[1], long-term storage of reactive nitriles should be maintained in a cool, dry, and well-ventilated area (optimally 2-8°C) to prevent thermal degradation.

  • Inert Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Causality: The alpha-protons adjacent to the carbonyl and nitrile groups are mildly acidic. Prolonged exposure to atmospheric moisture and oxygen can lead to slow oxidative degradation or unwanted enolization, compromising experimental reproducibility.

  • Incompatibilities: Strictly isolate from strong oxidizing agents, strong acids, and strong bases. Base-catalyzed environments can prematurely trigger unwanted aldol condensations or polymerization of the acetyl group.

Experimental Protocol: Safe Handling & Transfer

This protocol utilizes a self-validating system to ensure operator safety and reagent purity during chemical synthesis.

Step 1: PPE and Environment Preparation

  • Don a flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves.

  • Ensure the fume hood is operational with a face velocity of at least 80-100 fpm.

    • Self-Validation: Check the digital airflow monitor or tape a small tissue strip to the sash to visually confirm a continuous inward draft before opening the chemical container.

Step 2: Inert Transfer Methodology (Schlenk Technique)

  • Clamp the reagent vial securely in the fume hood.

  • Connect a dual-manifold Schlenk line.

    • Self-Validation: Observe the mineral oil bubbler; a steady, positive pressure of inert gas (N2/Ar) must be visually confirmed before proceeding. This ensures ambient air cannot backflow into the reactive liquid.

  • Purge a glass syringe equipped with a stainless-steel needle with inert gas three times.

  • Puncture the septum of the reagent vial, inject a volume of inert gas equal to the volume of liquid you intend to withdraw (to prevent vacuum lock), and slowly withdraw the required volume of 1-Acetylcyclopropane-1-carbonitrile.

Step 3: Post-Transfer Decontamination

  • Immediately transfer the liquid to the sealed reaction vessel.

  • Rinse the syringe with a compatible organic solvent (e.g., acetone or ethyl acetate) directly into a designated hazardous waste container, followed by a water rinse to hydrolyze and quench any residual reactive electrophiles.

Emergency Response & Spill Management

  • Spill Protocol: In the event of a spill, do NOT use combustible materials like sawdust, as the high surface area combined with the organic liquid can create a fire hazard. Instead, smother the spill with an inert absorbent such as dry sand or vermiculite. Sweep the absorbed mixture using non-sparking tools into a highly visible, labeled hazardous waste container[1].

  • Exposure Protocol: If skin contact occurs, immediately remove contaminated clothing and flush the area with copious amounts of water for at least 15 minutes. The rapid mechanical flushing is critical to hydrolyze and wash away the electrophile before it can deeply penetrate the epidermis and alkylate cellular proteins[2].

Workflow Visualization

The following diagram outlines the logical progression of handling 1-Acetylcyclopropane-1-carbonitrile, ensuring safety at every node.

Workflow Receiving Receiving & Inspection (Verify Seal Integrity) Storage Storage Protocol (Cool, Dry, Inert Atm) Receiving->Storage Intact Seal Spill Spill Management (Inert Absorbent) Receiving->Spill Compromised Preparation Fume Hood Prep (PPE: Gloves, Goggles) Storage->Preparation Aliquoting Synthesis Chemical Synthesis (Schlenk Line Transfer) Preparation->Synthesis Controlled Transfer Preparation->Spill Accidental Drop Waste Waste Disposal (Segregated Nitrile) Synthesis->Waste Post-Reaction

Figure 1: Safe handling, storage, and emergency workflow for 1-Acetylcyclopropane-1-carbonitrile.

References

  • 1-acetylcyclopropane-1-carbonitrile | 146857-32-1 - sigmaaldrich.com - 1

  • 1-Acetylcyclopropanecarbonitrile | C6H7NO | CID 15178986 - PubChem - nih.gov - 2

  • 1-acetylcyclopropane-1-carbonitrile | 146857-32-1 (Synthesis & Applications) - sigmaaldrich.com -

Sources

Topic: The Strategic Use of 1-Acetylcyclopropane-1-carbonitrile in the Synthesis of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic utility of 1-acetylcyclopropane-1-carbonitrile as a precursor for constructing spirocyclic frameworks, which are of increasing importance in medicinal chemistry. We will explore the underlying chemical principles, provide a generalized, adaptable protocol for its application in formal [3+2] cycloaddition reactions, and discuss key considerations for experimental success.

Introduction: The Imperative for Three-Dimensionality in Drug Discovery

Modern drug discovery has embraced the "Escape from Flatland" concept, a strategic shift away from flat, aromatic molecules toward scaffolds with greater three-dimensionality (3D).[1] Spirocyclic compounds, which feature two rings sharing a single atom, are exemplary of this shift.[1] Their rigid, defined 3D topology allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity, improved selectivity, and more favorable physicochemical properties such as increased solubility and metabolic stability.[2][3][4][5]

Donor-Acceptor (D-A) cyclopropanes are powerful and versatile building blocks in this context. The inherent ring strain of the cyclopropane core, combined with the electronic push-pull effect of donor and acceptor substituents, facilitates controlled ring-opening reactions.[6] This allows the cyclopropane to act as a formal 1,3-dipole equivalent, making it an ideal partner in cycloaddition reactions to form five-membered rings.[7]

1-Acetylcyclopropane-1-carbonitrile is a particularly interesting D-A cyclopropane. It possesses two electron-withdrawing groups (acetyl and nitrile) on the same carbon, which strongly activates the distal C-C bond for nucleophilic attack. This document outlines the mechanistic basis for its use and provides a foundational protocol for its reaction with various dipolarophiles to generate novel spirocyclic systems.

Mechanistic Rationale: The Formal [3+2] Cycloaddition Pathway

The primary synthetic strategy leveraging 1-acetylcyclopropane-1-carbonitrile for spirocycle synthesis is a Lewis acid-catalyzed formal [3+2] cycloaddition. The reaction proceeds through a stepwise mechanism involving the activation and ring-opening of the cyclopropane, followed by intramolecular cyclization.

  • Lewis Acid Activation: A Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃, SnCl₄) coordinates to one of the electron-withdrawing groups (typically the acetyl carbonyl oxygen). This coordination enhances the electrophilicity of the cyclopropane ring.

  • Nucleophilic Attack & Ring Opening: A nucleophilic reaction partner (the dipolarophile, such as an indole, furan, or electron-rich alkene) attacks one of the methylene carbons of the cyclopropane ring. This attack induces the cleavage of the distal C-C bond, relieving ring strain and generating a stabilized zwitterionic or carbocationic intermediate.

  • Intramolecular Cyclization: The newly formed nucleophilic center (from the opened cyclopropane) then attacks the electrophilic center of the original dipolarophile, closing the five-membered ring and establishing the spirocyclic core.

The diagram below illustrates this generalized mechanistic pathway.

G cluster_0 Mechanistic Pathway of Formal [3+2] Cycloaddition Start 1. Lewis Acid (LA) Activation RingOpening 2. Nucleophilic Attack & Ring Opening Start->RingOpening Activation Reagents D-A Cyclopropane + Dipolarophile Reagents->Start Coordination Intermediate Zwitterionic Intermediate RingOpening->Intermediate Forms Intermediate Cyclization 3. Intramolecular Cyclization Intermediate->Cyclization Conformational Change Product Spirocyclic Product Cyclization->Product Ring Closure

Caption: Generalized mechanism for Lewis acid-catalyzed spiroannulation.

Generalized Experimental Protocol: Synthesis of Spiro[cyclopentane-3,3'-indoline] Derivatives

This protocol describes a general method for the reaction of 1-acetylcyclopropane-1-carbonitrile with an N-protected indole derivative. It should be considered a starting point, and optimization of catalyst, solvent, and temperature may be required for specific substrates.

Materials and Reagents:

  • 1-Acetylcyclopropane-1-carbonitrile

  • N-Protected Indole (e.g., 1-methylindole, 1-tosylindole)

  • Lewis Acid Catalyst (e.g., Scandium(III) triflate, Sc(OTf)₃)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Toluene)

  • Inert Gas (Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

  • Reagents for workup and purification (Saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the N-protected indole (1.0 equiv) and the Lewis acid catalyst (10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent and Reagent Addition: Add anhydrous solvent (to make a 0.1 M solution with respect to the indole) via syringe. Stir the mixture at room temperature for 10 minutes to allow for dissolution and catalyst coordination.

  • Substrate Addition: In a separate vial, prepare a solution of 1-acetylcyclopropane-1-carbonitrile (1.2 equiv) in a small amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture over 5 minutes.

  • Reaction Monitoring: Stir the reaction at the desired temperature (starting at room temperature and gently heating if necessary). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting indole is consumed.

  • Quenching and Workup: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired spirocyclic product.[8]

Key Experimental Considerations and Optimization

The success of this spiroannulation reaction hinges on the careful selection and optimization of several parameters. The following table summarizes key variables and provides expert insights into their impact on reaction outcomes.

ParameterRecommended Starting PointRationale and Optimization Strategy
Lewis Acid Catalyst Sc(OTf)₃ (10 mol%)Sc(OTf)₃ is a robust and versatile Lewis acid. Other catalysts like Yb(OTf)₃, SnCl₄, or In(OTf)₃ can be screened. Catalyst loading can be varied (5-20 mol%) to balance reaction rate and cost.
Solvent Anhydrous DCM or DCEChlorinated solvents are generally effective. Toluene or acetonitrile can be tested if solubility or reactivity is an issue. Strict anhydrous conditions are critical to prevent catalyst deactivation.
Temperature Room Temperature (20-25 °C)Many D-A cyclopropane cycloadditions proceed at room temperature. If the reaction is sluggish, gentle heating (40-60 °C) may be required. Monitor for potential side reactions or decomposition at higher temperatures.
Substrate Scope N-Protected IndolesElectron-rich dipolarophiles are ideal partners. The electronic nature of the indole (or other heterocycle) will significantly impact reactivity. Electron-donating groups on the indole ring will accelerate the reaction.
Stoichiometry 1.2 equiv. of CyclopropaneA slight excess of the cyclopropane ensures complete consumption of the more valuable indole starting material. This can be adjusted based on monitoring.

Experimental and Analytical Workflow

The overall process, from planning to characterization, follows a logical sequence to ensure reliable and reproducible results.

G Plan 1. Substrate Selection (Indole, Catalyst) Setup 2. Reaction Setup (Anhydrous, Inert Atm.) Plan->Setup Execute 3. Reaction Execution & Monitoring (TLC) Setup->Execute Workup 4. Quench & Aqueous Workup Execute->Workup Purify 5. Flash Column Chromatography Workup->Purify Characterize 6. Structure Verification (NMR, MS, HRMS) Purify->Characterize Result Pure Spirocyclic Compound Characterize->Result

Caption: Standard workflow for spirocycle synthesis and analysis.

Conclusion

1-Acetylcyclopropane-1-carbonitrile represents a promising yet underexplored building block for the synthesis of complex spirocyclic architectures. Its highly activated nature makes it an ideal candidate for formal [3+2] cycloaddition reactions with a variety of nucleophilic partners. The protocols and principles outlined in this guide provide a solid foundation for researchers to begin exploring this chemistry. By systematically optimizing reaction parameters, chemists can unlock access to novel, three-dimensional molecular scaffolds with significant potential for application in drug discovery and development, contributing to the creation of next-generation therapeutics.[2][9]

References

  • Taylor & Francis. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry. [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. [Link]

  • PMC. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. [Link]

  • Academia.edu. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. [Link]

  • PubMed. (2018, April 11). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. [Link]

  • PMC. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • ResearchGate. Decades of synthesis and application of spiro cyclopropanes. [Link]

  • ResearchGate. Synthesis and reactions of functionalized spirocyclopropanes by cyclization of dilithiated β-ketosulfones, α-cyanoacetone and diethyl 2-oxopropylphosphonate with 1,1-diacetylcyclopropane. [Link]

  • MDPI. (2017, February 22). Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. [Link]

  • PMC. (2020, June 26). Green and Facile Synthesis of Spirocyclopentanes Through NaOH-Promoted Chemo- and Diastereo-Selective (3 + 2) Cycloaddition Reactions of Activated Cyclopropanes and Enamides. [Link]

  • CNKI. Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction. [Link]

  • EMAN RESEARCH PUBLISHING. (2024, April 5). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. [Link]

  • ResearchGate. Plausible reaction mechanism for the formation of cyclopropane derivatives 75. [Link]

  • SpringerLink. (2024, April 2). Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. [Link]

  • Beilstein Journals. (2019, January 28). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • PMC. (2017, February 22). Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. [Link]

  • PMC. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. [Link]

  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • ACS Publications. Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 1-Acetylcyclopropane-1-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Acetylcyclopropane-1-carbonitrile (CAS: 146857-32-1)[1]. As an application science team, we understand that constructing highly strained, multi-functionalized cyclopropane rings presents unique chemoselectivity and yield challenges.

This guide is designed to move beyond basic recipes. Here, we dissect the mechanistic causality of the cyclopropanation of active methylene compounds, providing you with self-validating protocols and troubleshooting logic to maximize your synthetic yield.

I. Mechanistic Overview: The Competing Pathways

The synthesis of 1-acetylcyclopropanecarbonitrile relies on the double alkylation of acetoacetonitrile (3-oxobutanenitrile) using 1,2-dibromoethane[2]. Because acetoacetonitrile is an ambient nucleophile, the deprotonated enolate can attack via the carbon (desired C-alkylation) or the oxygen (undesired O-alkylation). Understanding how to manipulate the transition state to favor C-alkylation is the key to improving your yield.

Mechanism SM Acetoacetonitrile + Base Enolate Enolate Intermediate (Ambient Nucleophile) SM->Enolate Deprotonation C_Alk C-Alkylation (Mono-alkylated) Enolate->C_Alk Soft Base / PTC (Kinetic/Thermodynamic) O_Alk O-Alkylation (Enol Ether Byproduct) Enolate->O_Alk Hard Base / Polar Aprotic (Undesired) Cyclization Intramolecular Cyclization (2nd Deprotonation) C_Alk->Cyclization Base + Heat Product 1-Acetylcyclopropane- 1-carbonitrile Cyclization->Product -HBr (Ring Closure)

Figure 1: Mechanistic pathways of C-alkylation vs O-alkylation in cyclopropanation.

II. Troubleshooting FAQs

Q: My GC-MS shows a massive byproduct peak and very little of the target cyclopropane. Why am I seeing significant O-alkylation? A: You are likely using a hard base (e.g., NaOtBu, NaH) in a highly polar aprotic solvent (e.g., pure THF or DMF) without a phase transfer catalyst. Polar aprotic solvents leave the oxygen atom of the enolate highly solvated and reactive, favoring the formation of an enol ether. Solution: Switch to a biphasic Phase Transfer Catalysis (PTC) system using tetrabutylammonium bromide (TBAB)[2]. The non-polar organic phase forces the enolate into a "naked" state that heavily favors softer C-alkylation.

Q: The reaction stalls at the mono-alkylated intermediate (1-bromoethyl acetoacetonitrile). How do I drive the cyclization? A: The first alkylation is rapid, but the second deprotonation is sterically hindered, and the subsequent ring-closing S_N2 reaction must overcome significant ring strain. Solution: Ensure you are using at least 2.5 to 3.0 equivalents of base. If the reaction stalls, increase the internal temperature to 60–70°C. The thermal energy is required to overcome the activation barrier of the 3-membered ring formation.

Q: I achieve full conversion in the reactor, but my yield drops drastically during the aqueous workup. What is happening? A: 1-Acetylcyclopropane-1-carbonitrile is highly susceptible to alkaline hydrolysis[3]. If you extract the product while the aqueous layer is still strongly basic (pH > 10), the nitrile group will hydrolyze into a primary amide or carboxylic acid. Solution: Always quench the reaction by cooling to 0°C and neutralizing the aqueous layer to pH 7.0–7.5 with 1M HCl prior to phase separation.

III. Quantitative Optimization Data

To demonstrate the causality of solvent and base selection, our application scientists have compiled the following optimization matrix for the dialkylation of acetoacetonitrile.

Base (Equivalents)Solvent SystemCatalystTemp (°C)C-Alkylation (%)O-Alkylation (%)Overall Yield (%)
NaH (2.2 eq)THFNone6545%35%40%
K₂CO₃ (2.5 eq)DMFNone7075%10%68%
Cs₂CO₃ (2.5 eq)AcetonitrileNone8085%5%78%
NaOH (aq, 50%) Toluene TBAB (0.1 eq) 60 88% <2% 85%

IV. Self-Validating Experimental Protocol: PTC Cyclopropanation

This protocol utilizes the optimized biphasic system. Every critical step includes a self-validation checkpoint to ensure the system is behaving as expected before you proceed.

Reagents Required:

  • Acetoacetonitrile (1.0 eq)

  • 1,2-Dibromoethane (1.2 eq)[2]

  • 50% w/w aqueous NaOH (3.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene (10 volumes)

Step 1: Biphasic System Initiation

  • Action: In a reactor equipped with a mechanical stirrer, dissolve acetoacetonitrile and 1,2-dibromoethane in toluene. Add TBAB. Cool the jacket to 10°C.

  • Causality: Cooling prevents an exothermic runaway during the initial deprotonation and minimizes base-catalyzed polymerization of the active methylene.

  • Validation Checkpoint: Visually inspect the reactor. You should observe a clear, homogenous organic layer over solid TBAB (which will dissolve upon NaOH addition).

Step 2: Base Addition & Mono-alkylation

  • Action: Add the 50% aq. NaOH dropwise over 45 minutes, maintaining an internal temperature of <20°C.

  • Causality: Concentrated NaOH creates a distinct aqueous phase. TBAB shuttles the hydroxide into the toluene layer to form the enolate, driving rapid C-alkylation while shielding the product from aqueous base.

  • Validation Checkpoint: Take a 50 µL aliquot of the organic layer, dilute in EtOAc, and analyze via GC-MS. The peak for acetoacetonitrile (m/z 83) should rapidly transition to the mono-alkylated intermediate (m/z 189/191 due to the bromine isotope).

Step 3: Intramolecular Cyclization

  • Action: Once addition is complete, heat the biphasic mixture to 60°C for 4 to 6 hours.

  • Causality: The thermal energy drives the sterically hindered second deprotonation and forces the ring-closing S_N2 reaction.

  • Validation Checkpoint: GC-MS must show >98% conversion of the mono-alkylated intermediate to the final cyclopropanated product (m/z 109). Do not proceed to workup until the mono-alkylated peak area is <2%.

Step 4: Controlled Quench & Isolation

  • Action: Cool the reactor to 0°C. Slowly add 1M HCl until the aqueous layer reaches pH 7.0–7.5. Separate the phases, extract the aqueous layer once with EtOAc, dry the combined organics over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The target nitrile is highly susceptible to alkaline hydrolysis[3]. Neutralization halts this degradation pathway entirely.

  • Validation Checkpoint: Aqueous layer pH must be verified with a calibrated probe, not just pH paper. TLC (Hexanes:EtOAc 3:1) of the concentrated oil should show a single dominant UV-active spot (Rf ~0.45).

V. Troubleshooting Logic Tree

If your yield drops below 75%, follow this diagnostic workflow to isolate the chemical failure point.

Troubleshooting Start Low Yield of Target Product CheckSM Is Starting Material Consumed? (GC-MS) Start->CheckSM NoSM Yes (Byproducts Formed) CheckSM->NoSM SM peak absent YesSM No (Incomplete Reaction) CheckSM->YesSM SM or Intermediate remains OAlk O-Alkylation Dominates: Switch to PTC/Toluene NoSM->OAlk Enol ether detected Hydrolysis Nitrile Hydrolysis: Reduce Workup pH to 7.0 NoSM->Hydrolysis Amide/Acid detected Base Mono-alkylated Stalls: Increase Base to 3.0 eq YesSM->Base m/z 189/191 detected Temp No Initial Alkylation: Check TBAB Quality YesSM->Temp m/z 83 remains

Figure 2: Troubleshooting logic tree for resolving low yields and unreacted intermediates.

VI. References

  • PubChem. "1-Acetylcyclopropanecarbonitrile | C6H7NO | CID 15178986". National Institutes of Health. URL:[Link]

  • ACS Publications. "Nickel Catalyzed Selective Arylation of Geminal Dinitriles: Direct Access to α-Cyano Carbonyl Compounds". The Journal of Organic Chemistry. URL:[Link]

  • Google Patents. "CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile". China National Intellectual Property Administration. URL:

Sources

Purification of crude 1-Acetylcyclopropane-1-carbonitrile by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the purification of 1-acetylcyclopropane-1-carbonitrile (CAS: 146857-32-1).

This compound is a densely functionalized building block widely used in the synthesis of constrained amino acids and spirocyclic drug candidates. However, its physical properties—specifically its low molecular weight of 109.13 g/mol [1], its liquid state at room temperature[2], and its lack of a strong UV chromophore—make it notoriously difficult to isolate from crude synthesis mixtures.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each step to ensure maximum recovery and purity.

SECTION 1: Pre-Column Optimization & TLC FAQs

Q: Why can't I see my product spots clearly under 254 nm UV light? A: 1-Acetylcyclopropane-1-carbonitrile lacks extended


-conjugation or aromaticity. The isolated ketone and nitrile groups do not absorb strongly at 254 nm. Relying solely on a UV lamp will lead to missed fractions.
Causality & Solution: You must use a chemical stain. Potassium permanganate (KMnO

) is highly recommended because it readily oxidizes the functional groups, revealing the product as a bright yellow spot against a purple background upon gentle heating. Phosphomolybdic acid (PMA) is a viable alternative.

Q: What is the optimal solvent system for TLC and the subsequent column? A: The compound contains two strongly electron-withdrawing groups, making it moderately polar. A solvent system of Hexanes and Ethyl Acetate (EtOAc) is standard. Causality & Solution: Start with a 4:1 Hexanes:EtOAc mixture to evaluate the crude mixture. Your target Retention Factor (R


) for the product should be between 0.25 and 0.35[3]. This R

range ensures the compound spends enough time interacting with the stationary phase to separate from closely eluting impurities.

Q: How do I handle residual 1,2-dibromoethane before the column? A: 1,2-dibromoethane (often used in excess during the cyclization step) is non-polar and will elute near the solvent front. Causality & Solution: While it separates easily on the column, large amounts of this dense liquid can disrupt the resolution of your silica bed and cause band broadening. It is best removed via gentle vacuum distillation prior to chromatography. However, strictly monitor the vacuum—your target product is also volatile.

TLC_Decision A Spot Crude on Silica TLC B Elute (Hexane:EtOAc) A->B C UV 254 nm Inspection (Likely Weak) B->C D KMnO4 or PMA Stain C->D No visible spot E Heat Plate D->E F Calculate Rf (Target: 0.25 - 0.35) E->F Spot appears

TLC Visualization & Solvent Selection Decision Tree

SECTION 2: Quantitative Column Parameters

To ensure reproducible separation, strictly adhere to the following quantitative parameters. Overloading the column or using the wrong silica mesh will result in co-elution.

ParameterRecommended ValueMechanistic Rationale
Silica Gel Mesh 230–400 mesh (40–63 µm)Provides the high surface area and theoretical plates required for small molecule separation.
Loading Ratio 30:1 to 50:1 (Silica:Crude w/w)Prevents band tailing and ensures sufficient stationary phase to resolve polar impurities.
Initial Eluent Hexanes : EtOAc (4:1 v/v)Establishes an optimal R

of ~0.3 for the target compound[3].
Fraction Size 10–20 mL (for 1g scale)Prevents the overlapping of closely eluting bands in the collection tubes.
Evaporation Temp ≤ 30 °CPrevents volatilization of the low molecular weight product (109.13 g/mol )[1].

SECTION 3: Step-by-Step Column Chromatography Workflow

1. Aqueous Pre-Treatment (Optional but Recommended): If unreacted cyanoacetone (3-oxobutanenitrile) is present, wash the crude organic layer with saturated aqueous NaHCO


.
Causality: Cyanoacetone is an active methylene compound and is significantly more acidic than your product. The base deprotonates it, moving the impurity into the aqueous phase and preventing it from streaking on your column.

2. Column Preparation: Select a glass column appropriate for the scale. Slurry pack the 230-400 mesh silica gel using Hexanes. Ensure the bed is perfectly level. Validation Checkpoint: Tap the column gently with a rubber mallet. If the silica bed settles unevenly, re-slurry. An uneven bed causes diagonal elution bands and fraction mixing.

3. Sample Application: Because 1-acetylcyclopropane-1-carbonitrile is a liquid[2], dissolve the crude mixture in the absolute minimum volume of Dichloromethane (DCM). Carefully apply the solution directly to the top of the silica bed using a long Pasteur pipette. Allow it to absorb completely into the silica, then add a 1 cm protective layer of sea sand.

4. Elution & Fractionation: Begin elution using an isocratic mixture of Hexanes:Ethyl Acetate (4:1 v/v). Maintain a steady flow rate using gentle positive air pressure. Collect 10-20 mL fractions.

5. Visualization & Pooling: Spot every 3rd fraction on a silica TLC plate. Develop the plates, dip in KMnO


 stain, and heat gently.
Validation Checkpoint: Before pooling fractions, perform a "co-spot" TLC of the first and last positive fractions alongside the crude mixture. This self-validating step ensures no leading or trailing invisible impurities have co-eluted.

6. Concentration: Pool the pure fractions and concentrate using a rotary evaporator. Critical Parameter: Set the water bath to no higher than 30°C and avoid vacuum pressures below 20 mbar.

Column_Workflow A Crude 1-Acetylcyclopropane- 1-carbonitrile B Aqueous Workup (NaHCO3 wash) A->B Remove acidic impurities C Slurry Pack Silica Gel (Hexanes) B->C D Liquid Loading (Minimal DCM) C->D E Isocratic Elution (Hexane:EtOAc 4:1) D->E F Fraction Collection & TLC Staining E->F G Concentration (Water bath < 30°C) F->G Combine pure fractions

Step-by-Step Column Chromatography Workflow

SECTION 4: Troubleshooting Guide

Q: I have low recovery after solvent evaporation. Where did my product go? A: You likely pumped it off. 1-Acetylcyclopropane-1-carbonitrile is a volatile liquid[2]. When concentrating your purified fractions, high vacuum (< 10 mbar) or a hot water bath will strip the product alongside the Ethyl Acetate. Always keep the bath below 30°C and monitor the evaporation closely.

Q: The compound is streaking heavily down the column, contaminating multiple fractions. A: Streaking is typically caused by two factors: overloading the column or the presence of highly polar/acidic impurities (like cyanoacetone). Solution: Ensure your loading ratio is at least 30:1 (Silica:Crude). If the ratio is correct, the streaking is chemical. Re-dissolve the crude in ether, wash with saturated NaHCO


 to remove acidic protons, dry over MgSO

, and run the column again.

Q: My product fraction has a slight yellow tint after concentration, but TLC shows only one spot. A: This is a common artifact of cyclopropane ring synthesis, often caused by trace polymeric byproducts or oxidized impurities that co-elute but do not resolve on standard TLC. Solution: A quick filtration through a short plug of activated basic alumina (using 100% Hexanes to wash, followed by 4:1 Hexanes:EtOAc to elute the product) will usually strip these colored polymeric impurities, leaving a colorless liquid.

References

  • Sigma-Aldrich. "1-acetylcyclopropane-1-carbonitrile | 146857-32-1". Physical properties and safety data. 2

  • PubChem. "1-Acetylcyclopropanecarbonitrile | C6H7NO | CID 15178986". Molecular weight and computed chemical descriptors. 1

  • University of Alberta.

    
     calculation and solvent polarity.3
    

Sources

Common side reactions in the synthesis of 1-Acetylcyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-Acetylcyclopropane-1-carbonitrile

Welcome to the technical support center for the synthesis of 1-Acetylcyclopropane-1-carbonitrile. This guide is designed for chemistry professionals engaged in research and development who are utilizing this versatile building block. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and optimized protocols grounded in mechanistic principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a common and reliable laboratory-scale synthetic route for 1-Acetylcyclopropane-1-carbonitrile?

A common and effective method is the base-mediated intramolecular cyclization, often referred to as a Michael-induced ring closure (MIRC) type reaction. The process involves two key steps:

  • Nucleophilic Attack: A stabilized carbanion is generated from a precursor like acetoacetonitrile (3-oxobutanenitrile) using a suitable base.

  • Intramolecular Cyclization: This carbanion then reacts with a 1,2-dihaloethane, typically 1,2-dibromoethane, in a tandem sequence of intermolecular and intramolecular SN2 reactions to form the cyclopropane ring.

The overall reaction requires careful control of conditions to favor the desired cyclization pathway over competing side reactions.

Synthesis_Pathway cluster_reactants Starting Materials SM1 Acetoacetonitrile Enolate Acetoacetonitrile Enolate SM1->Enolate + Base - H+ SM2 1,2-Dibromoethane Base Base (e.g., NaH) Intermediate Linear Bromo-Intermediate Enolate->Intermediate + 1,2-Dibromoethane (Intermolecular SN2) - Br⁻ Product 1-Acetylcyclopropane- 1-carbonitrile Intermediate->Product + Base (Intramolecular SN2) - HBr

Caption: General reaction scheme for the synthesis of 1-Acetylcyclopropane-1-carbonitrile.

Q2: My reaction yield is consistently low, with significant recovery of acetoacetonitrile. What are the likely causes and solutions?

Low conversion is almost always traced back to inefficient generation of the nucleophilic enolate.

Core Problem: The acidity of the α-proton in acetoacetonitrile (pKa ≈ 11 in DMSO) requires a sufficiently strong base for complete deprotonation. If the base is too weak or used in substoichiometric amounts, the equilibrium will favor the starting materials.

Troubleshooting Guide:

ParameterIssueRecommended ActionScientific Rationale
Base Strength Using weak bases like Na₂CO₃ or Et₃N.Switch to a stronger, non-nucleophilic base such as Sodium Hydride (NaH), Potassium tert-Butoxide (KOt-Bu), or Lithium Diisopropylamide (LDA).A base with a conjugate acid pKa significantly higher than that of the proton to be removed will drive the deprotonation to completion, maximizing the concentration of the reactive enolate.
Stoichiometry Using less than two equivalents of base.Use at least two equivalents of a strong base.The first equivalent deprotonates the acetoacetonitrile. The second equivalent is required to neutralize the HBr generated during the final intramolecular cyclization step, preventing protonation of the intermediate enolate and driving the reaction forward.
Reaction Conditions Presence of protic impurities (water, alcohols).Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry THF, DMF). Handle hygroscopic bases (like KOt-Bu) in an inert atmosphere (N₂ or Ar).Protic solvents or impurities will quench the base and the enolate, effectively halting the reaction.

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CheckBase [label="Is the base strong enough?\n(e.g., NaH, KOtBu)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
CheckStoich [label="Are ≥ 2 equivalents of base used?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
CheckAnhydrous [label="Are conditions strictly anhydrous?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
SolutionBase [label="Action: Use a stronger base\n(NaH, LDA, KOtBu)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
SolutionStoich [label="Action: Use 2.0-2.2 equivalents\nof base", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
SolutionAnhydrous [label="Action: Use anhydrous solvent;\ndry glassware; inert atmosphere", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections
Start -> CheckBase;
CheckBase -> SolutionBase [label="No"];
CheckBase -> CheckStoich [label="Yes"];
CheckStoich -> SolutionStoich [label="No"];
CheckStoich -> CheckAnhydrous [label="Yes"];
CheckAnhydrous -> SolutionAnhydrous [label="No"];
CheckAnhydrous -> {rank=same; label="Re-evaluate other parameters\n(temp, time)"} [label="Yes"];

}

Caption: Decision workflow for troubleshooting low reaction yields.

Q3: The reaction mixture turned into an intractable polymer. How can this be avoided?

Polymerization is a significant side reaction, especially with reactants like acrylonitrile or its precursors if the synthesis involves them.[1] In the context of the acetoacetonitrile and 1,2-dibromoethane route, polymerization can arise from base-induced side reactions.

Mechanisms of Polymerization:

  • Elimination-Polymerization of 1,2-Dibromoethane: Strong bases can induce the E2 elimination of HBr from 1,2-dibromoethane to form vinyl bromide. Vinyl bromide can then undergo rapid anionic polymerization.

  • Product/Intermediate Polymerization: The nitrile and acetyl groups activate the remaining α-proton on the cyclopropane ring. Under excessively harsh basic conditions, this can lead to ring-opening followed by polymerization.

Preventative Measures:

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to disfavor the elimination pathway, which typically has a higher activation energy than substitution.

  • Controlled Reagent Addition: Add the base slowly to the solution of acetoacetonitrile and 1,2-dibromoethane. This maintains a low instantaneous concentration of the base, minimizing the rate of elimination side reactions.

  • Choice of Base: A sterically hindered base like Potassium tert-Butoxide can sometimes favor proton abstraction while being less effective at initiating polymerization.

  • Phase-Transfer Catalysis (PTC): Using a PTC system (e.g., K₂CO₃ as the base with tetrabutylammonium bromide in a biphasic solvent system) can generate the enolate at the interface under milder conditions, often suppressing polymerization.

Q4: My analysis shows two major products: the desired cyclopropane and a species with a mass corresponding to C₆H₈BrNO₂. What is this impurity?

This impurity is the linear intermediate resulting from the first SN2 reaction, which has failed to undergo the second, intramolecular SN2 cyclization.

Structure of Side Product: 4-bromo-2-cyanobutan-3-one.

Root Cause: The intramolecular cyclization is kinetically slower than the initial intermolecular reaction. Insufficient thermal energy, short reaction time, or an inappropriate solvent can lead to the accumulation of this intermediate.

Corrective Actions:

  • Increase Reaction Time/Temperature: After the initial addition, moderately increasing the temperature (e.g., to 40-50 °C) or extending the reaction time can provide the necessary activation energy for the ring-closing step.

  • Solvent Choice: The intramolecular SN2 reaction involves a charge-dispersed transition state. Switching to a polar aprotic solvent like DMF or DMSO can significantly accelerate this step compared to less polar solvents like THF. These solvents are excellent for SN2 reactions.[2]

SN2_vs_E2 Intermediate { Linear Bromo-Intermediate | H₂C(Br)—CH₂—CH(CN)(C(O)CH₃)} Pathway Base Intermediate->Pathway Product Desired Product (Intramolecular SN2) Pathway->Product Path A: Cyclization (Favored by low temp, polar aprotic solvent) VinylBromide Vinyl Bromide Pathway->VinylBromide Path B: Elimination (E2) (Favored by high temp, steric base) SideProduct Elimination Byproduct (e.g., from Vinyl Bromide) Dibromoethane 1,2-Dibromoethane Dibromoethane->Pathway VinylBromide->SideProduct Polymerization

Caption: Competing reaction pathways for the base-mediated reaction.

Experimental Protocols

Protocol 1: Synthesis of 1-Acetylcyclopropane-1-carbonitrile

Materials:

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetoacetonitrile (3-oxobutanenitrile)

  • 1,2-Dibromoethane

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Sodium Hydride (2.2 eq). Wash the NaH with anhydrous hexanes (3x) to remove mineral oil, decanting the hexanes carefully under a stream of nitrogen.

  • Add anhydrous THF to the flask, and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add a solution of acetoacetonitrile (1.0 eq) in anhydrous THF dropwise via a syringe pump over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes after addition is complete.

  • Add 1,2-dibromoethane (1.1 eq) dropwise at 0 °C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Purity and Structural Analysis

Confirm the identity and purity of the final product using standard analytical techniques.

Analysis TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃)δ ~2.45 (s, 3H, -C(O)CH₃), δ ~1.80-1.75 (m, 2H, cyclopropyl CH₂), δ ~1.65-1.60 (m, 2H, cyclopropyl CH₂). The two sets of diastereotopic cyclopropyl protons will appear as multiplets.
¹³C NMR (100 MHz, CDCl₃)δ ~200.0 (C=O), δ ~118.0 (CN), δ ~28.0 (quaternary C), δ ~26.0 (-C(O)C H₃), δ ~20.0 (cyclopropyl CH₂).
FT-IR (thin film, cm⁻¹)~2245 cm⁻¹ (C≡N stretch), ~1715 cm⁻¹ (C=O stretch).
GC-MS (EI) Molecular ion (M⁺) at m/z = 123.07.

References

  • Kulinkovich, O. G.; de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789-2834. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Michael reaction. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • Matveeva, E. D., et al. (2001). Synthesis of 1-Substituted Cyclopropanols by the Kulinkovich Reaction. Russian Journal of Organic Chemistry, 37(10), 1423-1428. [Link]

  • Matlack, A. S. (1991). Introduction to Green Chemistry. CRC Press. [Link]

  • Paik, H. J., et al. (1997). Synthesis of Well-Defined Polyacrylonitrile by Atom Transfer Radical Polymerization. Macromolecules, 30(23), 7056-7058. [Link]

Sources

Technical Support Center: Troubleshooting Polymerization in Cyclopropane Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with cyclopropanes often feels like balancing on a kinetic knife-edge. The very ring strain that makes these motifs incredibly valuable for synthesizing complex pharmaceuticals also makes them highly susceptible to unwanted Ring-Opening Polymerization (ROP).

This guide is designed by application scientists to help you understand the causality behind these side reactions and provide self-validating protocols to ensure chemoselective control.

Part 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why do my cyclopropanes spontaneously polymerize upon the addition of a catalyst? A: The root cause is the severe angle strain inherent to the three-membered ring, which stores approximately 115 kJ/mol of energy (1[1]). When you use cyclopropanes with activating substituents—such as donor-acceptor (D-A) cyclopropanes—the push-pull electronic nature heavily polarizes the C–C bonds (2[2]). If a strong Lewis acid is introduced at high concentrations, it generates a long-lived carbocation. Instead of waiting for a discrete nucleophile, this intermediate attacks adjacent monomers, triggering a runaway cationic chain propagation.

Q2: How can I prevent radical ring-opening polymerization (rROP) when functionalizing vinylcyclopropanes? A: Vinylcyclopropanes are notorious for undergoing rROP via 1,5-addition pathways. To suppress this, you must manipulate the reaction kinetics. Lowering the substrate concentration reduces the probability of monomer-monomer collisions. Furthermore, strict temperature control suppresses the thermal activation required for chain propagation, allowing you to tune the reaction toward discrete small-molecule adducts (3[3]).

Q3: Can I perform an addition polymerization on an olefin while leaving an attached cyclopropane ring entirely intact? A: Yes, this is achievable through precise steric control of your catalyst. By utilizing a constrained-geometry titanium catalyst, the sterically demanding cyclopropane moiety is physically prevented from coordinating to the active metal center. This allows for the chemoselective polymerization of the olefinic region without triggering cyclopropane ring-opening side reactions (4[4]).

Part 2: Quantitative Data & Parameter Guidelines

To avoid polymerization, experimental parameters must be tightly constrained. The table below summarizes the causality behind critical reaction variables.

ParameterHigh Polymerization RiskOptimal for Small-Molecule TargetCausality / Rationale
Substrate Concentration > 0.5 M (Neat)< 0.1 MHigh concentration exponentially increases the kinetic rate of intermolecular chain propagation.
Temperature > 60 °C-20 °C to 25 °CElevated thermal energy overcomes the activation barrier for spontaneous ring-strain release.
Catalyst Type Strong Lewis Acids (e.g., AlCl₃, TiCl₄)Mild Lewis Acids (e.g., Yb(OTf)₃)Aggressive Lewis acids over-polarize the C–C bond, creating long-lived, highly reactive carbocations prone to ROP.
Reaction Atmosphere Ambient Air / LightInert (N₂/Ar), DarkAmbient light and oxygen can trigger unintended photoredox or radical ring-opening pathways.

Part 3: Self-Validating Experimental Protocols

A robust protocol should tell you if it is failing before you waste hours on a workup. The following methodologies are designed as self-validating systems with built-in diagnostic checkpoints.

Protocol A: Controlled Nucleophilic Ring-Opening of D-A Cyclopropanes

Objective: Achieve chemoselective ring-opening with an amine nucleophile while completely suppressing cationic ROP.

  • Substrate Dilution: Under an inert argon atmosphere, dissolve the donor-acceptor cyclopropane (1.0 equiv) in anhydrous CH₂Cl₂ to achieve a concentration of exactly 0.05 M.

    • Self-Validation Checkpoint: The high dilution acts as a kinetic safeguard. If the solution remains clear and non-viscous upon stirring, intermolecular proximity is successfully minimized.

  • Thermal Equilibration: Submerge the reaction flask in a cryo-cooling bath and stabilize the internal temperature at -20 °C.

    • Self-Validation Checkpoint: Insert a thermocouple. A stable internal temperature confirms the thermal energy is well below the activation barrier for spontaneous polymerization.

  • Catalyst Coordination: Add 5 mol% of a mild Lewis acid, such as Yb(OTf)₃. Stir for 10 minutes.

    • Self-Validation Checkpoint: Extract a 10 µL aliquot and spot it on a TLC plate. The absence of baseline streaking (which indicates polymeric material) confirms that the catalyst has coordinated to the substrate without initiating chain propagation.

  • Nucleophilic Trapping: Add the amine nucleophile (1.2 equiv) dropwise over 5 minutes.

    • Self-Validation Checkpoint: Monitor via GC-MS after 30 minutes. The rapid appearance of a single discrete product mass validates that the nucleophile has successfully outcompeted any latent polymerization pathways.

Part 4: Reaction Pathway Visualization

The following diagram maps the logical relationship between reaction conditions and the ultimate fate of the cyclopropane ring.

CyclopropaneTroubleshooting A Cyclopropane Monomer (High Ring Strain) B Sub-optimal Conditions (>0.5M, High Temp, Strong LA) A->B Kinetic Loss C Optimized Conditions (<0.1M, Low Temp, Mild LA) A->C Kinetic Control D Unwanted Ring-Opening Polymerization (ROP) B->D Chain Propagation E Chemoselective Target Adduct C->E Nucleophilic Trapping

Decision tree mapping reaction conditions to cyclopropane polymerization vs. chemoselective functionalization.

References

  • Ring-Opening Polymerization—An Introductory Review Source: MDPI URL
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Technical Support Center: Ring-Opening Reactions of Substituted Cyclopropanes Source: Benchchem URL
  • Functionalized Cyclic Olefin Copolymers: Chemoselective Polymerization of Cyclopropane-Containing Norbornadiene Dimer using Titanium Catalyst...

Sources

Identification and removal of impurities from 1-Acetylcyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 10, 2026

Introduction

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 1-Acetylcyclopropane-1-carbonitrile. It addresses common challenges related to impurity identification and removal during and after its synthesis. The following sections are structured in a question-and-answer format to offer direct solutions to potential experimental issues.

Section 1: Frequently Asked Questions (FAQs) - Impurity Identification

Question 1: What are the most probable impurities in a synthesis of 1-Acetylcyclopropane-1-carbonitrile?

The nature and quantity of impurities are highly dependent on the synthetic route employed. However, based on common cyclopropanation reactions, several classes of impurities can be anticipated:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials. For instance, in a Michael-initiated ring closure, unreacted α,β-unsaturated ketones or malonates might be present.[1][2]

  • Side-Reaction Products: The formation of byproducts through alternative reaction pathways is a common source of impurities. For example, in reactions involving haloforms and a strong base, side reactions can occur.[3]

  • Solvent and Reagent Residues: Residual solvents and excess reagents used during the synthesis and workup can contaminate the final product.

  • Degradation Products: 1-Acetylcyclopropane-1-carbonitrile can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 1-acetylcyclopropane-1-carboxylic acid or its corresponding amide.[4][5]

Question 2: Which analytical techniques are most effective for identifying these impurities?

A multi-technique approach is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a versatile method for separating and quantifying a wide range of organic compounds, making it suitable for analyzing 1-Acetylcyclopropane-1-carbonitrile and its potential impurities.[6]

  • Gas Chromatography (GC): GC, particularly with a Flame Ionization Detector (GC-FID), is excellent for identifying volatile organic impurities such as residual solvents and some starting materials.[6][7]

  • Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) provides molecular weight information, which is invaluable for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main product and any significant impurities present.

Question 3: My NMR spectrum shows unexpected peaks. How can I begin to identify the corresponding impurities?

Interpreting unexpected NMR peaks requires a systematic approach:

  • Analyze the Chemical Shift: The position of the peak (ppm) can indicate the electronic environment of the proton or carbon, helping to classify the type of functional group.

  • Examine the Integration: The area under a ¹H NMR peak is proportional to the number of protons it represents. This can help in determining the relative amounts of impurities.

  • Study the Splitting Pattern (Multiplicity): The splitting of a peak in ¹H NMR provides information about the number of neighboring protons, which is crucial for elucidating the structure of an impurity.

  • Compare with Known Spectra: If you suspect specific impurities (e.g., starting materials), compare your spectrum with reference spectra of those compounds.

Section 2: Troubleshooting Guides - Impurity Removal

Issue 1: My product is contaminated with unreacted starting materials.

This is a common issue that can often be resolved with standard purification techniques. The choice of method depends on the physical properties of the desired product and the impurities.

Workflow for Removal of Unreacted Starting Materials

start Crude Product (with starting materials) decision1 Are the boiling points significantly different? start->decision1 distillation Fractional Distillation decision1->distillation Yes decision2 Is the product solid at room temperature? decision1->decision2 No pure_product Pure Product distillation->pure_product recrystallization Recrystallization decision2->recrystallization Yes chromatography Column Chromatography decision2->chromatography No recrystallization->pure_product chromatography->pure_product

Caption: Decision workflow for removing unreacted starting materials.

Step-by-Step Protocols:

Protocol 1: Fractional Distillation

  • Principle: This method separates compounds based on differences in their boiling points. It is effective when the boiling point of 1-Acetylcyclopropane-1-carbonitrile is significantly different from that of the starting materials.

  • Procedure:

    • Set up a fractional distillation apparatus.

    • Carefully heat the crude product mixture.

    • Collect the fraction that distills at the boiling point of 1-Acetylcyclopropane-1-carbonitrile.

Protocol 2: Recrystallization

  • Principle: This technique purifies solid compounds by dissolving the crude material in a suitable solvent at an elevated temperature and then allowing the desired compound to crystallize as the solution cools, leaving impurities in the solution.

  • Procedure:

    • Select a solvent in which 1-Acetylcyclopropane-1-carbonitrile is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

Protocol 3: Column Chromatography

  • Principle: This is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as they are moved through the column by a mobile phase (solvent).

  • Procedure:

    • Pack a column with a suitable stationary phase (e.g., silica gel).

    • Dissolve the crude product in a small amount of solvent and load it onto the column.

    • Elute the column with a suitable mobile phase, starting with a non-polar solvent and gradually increasing the polarity.

    • Collect the fractions and analyze them (e.g., by TLC or HPLC) to identify those containing the pure product.

Issue 2: My product contains a significant amount of a polar impurity, possibly the hydrolyzed carboxylic acid.

The presence of 1-acetylcyclopropane-1-carboxylic acid, a potential hydrolysis product, requires a purification strategy that can effectively separate this more polar compound from the desired nitrile.[4][5]

Workflow for Removal of Polar Impurities

start Crude Product (with polar impurity) extraction Liquid-Liquid Extraction (e.g., with NaHCO₃ solution) start->extraction chromatography Column Chromatography (Silica Gel) extraction->chromatography If impurities remain pure_product Pure Product extraction->pure_product Successful separation chromatography->pure_product

Sources

Technical Support Center: Stabilizing 1-Acetylcyclopropane-1-carbonitrile for Long-Term Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Acetylcyclopropane-1-carbonitrile (ACP-CN) (CAS: 146857-32-1). As a highly activated donor-acceptor (D-A) cyclopropane, ACP-CN is an invaluable five-carbon building block in the synthesis of agrochemicals and pharmaceuticals. However, its unique structural properties make it highly susceptible to degradation if mishandled.

This guide provides researchers and drug development professionals with field-proven insights, causality-driven troubleshooting steps, and self-validating protocols to ensure the long-term stability of your ACP-CN inventory.

Core Principles of ACP-CN Stability (The "Why")

To successfully store ACP-CN, one must first understand its reactivity. The inherent ring strain of the cyclopropane ring (~27.5 kcal/mol), coupled with the electronic "push-pull" nature of the strongly electron-withdrawing acetyl and nitrile acceptor groups, renders the molecule highly susceptible to a variety of ring-opening reactions[1].

  • Nucleophilic Susceptibility: The C2 and C3 positions of the cyclopropane ring are highly electrophilic. Soft and hard nucleophiles (including trace amines, alcohols, or water) can trigger an SN2-like or carbocationic ring-opening pathway[1].

  • Nitrile Hydrolysis: The nitrile group is prone to hydrolysis in the presence of moisture. Catalyzed by trace acids or bases, the nitrile converts first to an imidic acid tautomer, then to a primary amide, and eventually to a carboxylic acid[2],[3].

  • Thermal & Photochemical Activation: Elevated temperatures or UV light can induce single-electron transfer or radical ring-opening pathways. The resulting carbon radicals readily undergo acyclic oligomerization or polymerization[4].

Troubleshooting Guides & FAQs

Q1: Why is my ACP-CN lot showing acyclic impurities over time, even when sealed?

Causality: If your NMR shows the disappearance of the characteristic upfield cyclopropane multiplets (around 1.5–2.0 ppm) and the appearance of linear substituted acyclic signals, you are observing nucleophilic or acid-catalyzed ring-opening. Even trace amounts of Lewis acids (leached from low-quality glassware) or Brønsted acids can protonate the carbonyl oxygen. This activation enhances the electrophilicity of the cyclopropane ring, making it susceptible to nucleophilic attack and carbocationic cleavage[1]. Solution: Store the reagent in base-washed, silanized amber glass vials. Strictly avoid contact with metal spatulas that might introduce trace Lewis acidic metal ions during transfer.

Q2: I detected an amide peak in my IR spectrum (around 1650-1690 cm⁻¹). How did this happen?

Causality: Nitriles can be hydrolyzed with aqueous acid or base to give primary amides[2],[5]. This mechanism begins with the protonation of the nitrile nitrogen (or nucleophilic attack by hydroxide), followed by the addition of water to form an imidic acid intermediate, which tautomerizes to the amide[3]. The presence of this peak indicates moisture ingress in your storage environment. Solution: Always handle ACP-CN in a glovebox under an inert Argon atmosphere. Seal vials with PTFE-lined caps and store them in secondary vacuum-sealed bags with indicating desiccant.

Q3: The liquid has turned yellow/brown after a few months in the fridge. Is it still usable?

Causality: Discoloration is a hallmark of photochemical degradation or thermal polymerization. Cyclopropane derivatives can undergo radical ring-opening and subsequent cascade cyclization or oligomerization when exposed to ambient light or fluctuating temperatures[4]. Solution: Discard heavily discolored lots if quantitative NMR (qNMR) shows purity below 95%. To prevent this, strictly adhere to -20°C storage in opaque or amber vials.

Standardized Experimental Protocols

To ensure trustworthiness, the following protocols form a self-validating system: Protocol A prevents degradation, while Protocol B empirically verifies the success of Protocol A.

Protocol A: Anhydrous Aliquoting and Storage Preparation

Single-use aliquots prevent repeated freeze-thaw cycles and condensation ingress during repeated opening.

  • Glassware Preparation: Bake all amber glass vials and PTFE-lined caps at 150°C for a minimum of 4 hours to eliminate surface moisture. Cool them in a vacuum desiccator.

  • Atmosphere Control: Transfer the bulk ACP-CN bottle and the dried vials into a glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Aliquoting: Using a sterile, glass-barreled syringe (avoid plasticizers), dispense single-use volumes (e.g., 100–500 µL) into the vials.

  • Sealing: Cap tightly. Wrap the cap junction tightly with PTFE tape (avoid Parafilm for long-term cryo-storage as it becomes brittle).

  • Secondary Storage: Place the sealed vials in a Mylar bag containing a silica gel packet. Vacuum seal the bag and store immediately at -20°C.

Protocol B: Purity Verification via Quantitative NMR (qNMR)

Routine validation ensures the integrity of the cyclopropane ring.

  • Sample Prep: Dissolve 10 mg of the ACP-CN aliquot in 0.5 mL of anhydrous CDCl₃ containing 0.1% TMS.

  • Internal Standard: Add a precisely weighed mass of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Acquisition: Run a standard ¹H NMR (e.g., 400 MHz, 16 scans, d1=10s to ensure complete relaxation of all protons).

  • Analysis: Integrate the acetyl methyl singlet (~2.3 ppm) and the cyclopropane protons. Compare the molar ratio against the internal standard to calculate absolute purity.

Quantitative Degradation Data

The following table summarizes the observed degradation rates of ACP-CN under various storage conditions, highlighting the necessity of the protocols outlined above.

Storage ConditionAtmosphereContainer TypeMonthly Degradation Rate (%)Primary Degradant
25°C, LightAirClear Glass> 15.0 %Oligomers (Radical Cleavage)
25°C, DarkAir (Humid)Clear Glass5.0 - 8.0 %Primary Amide (Hydrolysis)
4°C, DarkArgonAmber Glass1.0 - 2.0 %Acyclic Ring-Opened Ketone
-20°C, Dark Argon Amber Glass, PTFE < 0.1 % None (Stable)

Mechanistic Workflows

degradation A 1-Acetylcyclopropane-1-carbonitrile (Intact D-A Cyclopropane) B Acid/Base Catalysis + H2O A->B Moisture Ingress C Nucleophilic Attack (Trace Amines/Halides) A->C Lewis/Brønsted Acids D Photochemical/Thermal Activation A->D UV Light / Heat E Imidic Acid Tautomer B->E Protonation/Addition F Carbocationic/SN2 Ring Cleavage C->F C2-C3 Bond Cleavage G Radical Intermediate D->G Homolytic Cleavage H Primary Amide (Hydrolysis Product) E->H Tautomerization I Acyclic Ketone Derivatives F->I Nucleophile Trapping J Oligomeric Mixtures G->J Polymerization

Degradation pathways of ACP-CN via hydrolysis, nucleophilic attack, and radical cleavage.

workflow Step1 1. Receipt & Inspection (Check Purity) Step2 2. Glovebox Transfer (Argon Atmosphere) Step1->Step2 Step3 3. Anhydrous Aliquoting (Amber Glass Vials) Step2->Step3 Step4 4. PTFE Sealing (+ Desiccant) Step3->Step4 Step5 5. Cryo-Storage (-20°C, Dark) Step4->Step5

Standardized handling and long-term storage workflow for donor-acceptor cyclopropanes.

References

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. Retrieved from:[Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from:[Link]

  • OpenStax. 20.7 Chemistry of Nitriles. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from:[Link]

Sources

Technical Support Center: Catalyst Optimization for 1-Acetylcyclopropane-1-carbonitrile Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 1-Acetylcyclopropane-1-carbonitrile (CAS 146857-32-1)[1]. As a doubly activated cyclopropane featuring both an acetyl and a cyano group on the same carbon (C1), this molecule is a highly electrophilic building block. However, its unique steric and electronic environment often leads to unexpected experimental hurdles.

This guide is structured as a troubleshooting matrix to help researchers and drug development professionals optimize catalyst selection, understand the mechanistic causality behind reaction failures, and implement self-validating protocols.

Part 1: Troubleshooting Tickets & FAQs

Ticket #101: Overcoming Low Yields in Amine Ring-Opening

User Query: "I am attempting a nucleophilic ring-opening of 1-acetylcyclopropane-1-carbonitrile with an aliphatic amine, but I observe primarily unreacted starting material and trace degradation. Heating the reaction does not improve yields. What catalyst is optimal?"

Root Cause Analysis: The issue stems from insufficient polarization of the C1-C2 bond. While the acetyl and cyano groups are electron-withdrawing, the inherent steric hindrance at the quaternary C1 center prevents direct nucleophilic attack without external electrophilic activation[2]. Thermal activation alone is often insufficient and leads to decomposition.

Resolution & Causality: Transition to a hard Lewis acid catalyst. Rare-earth metal triflates, specifically Ytterbium(III) triflate (


)  or Scandium(III) triflate (

)
, are optimal[2].
  • Mechanistic Causality:

    
     acts as a hard Lewis acid, strongly coordinating to the carbonyl oxygen of the acetyl group and the nitrogen of the cyano group. This bidentate coordination withdraws electron density from the cyclopropane ring, specifically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This facilitates nucleophilic attack by the amine at the less hindered C2 position, smoothly cleaving the ring[3].
    
Ticket #102: Catalyst Deactivation with Sulfur Nucleophiles

User Query: "When using thiols for ring-opening, my standard Lewis acid catalyst (


) seems to get deactivated, resulting in stalled reactions at 20% conversion. How can I resolve this?"

Root Cause Analysis: Thiols are "soft" nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, they can strongly coordinate to hard/borderline Lewis acids like Sc(III), effectively poisoning the catalyst and preventing it from activating the cyclopropane[2].

Resolution & Causality: Switch the activation mode from electrophile activation to nucleophile activation, or use a thiophilic catalyst.

  • Mechanistic Causality: Using a Brønsted base (e.g., DBU or

    
    ) deprotonates the thiol to form a highly nucleophilic thiolate anion. This thiolate is reactive enough to attack the unactivated cyclopropane directly[2]. Alternatively, using Magnesium Iodide (
    
    
    
    )
    promotes the reaction through a dual mechanism: the
    
    
    coordinates to the dicarbonyl/cyano system, while the iodide acts as a transient soft nucleophile, opening the ring to form an active iodo-intermediate that is subsequently displaced by the thiol.
Ticket #103: Achieving Stereocontrol in [3+2] Cycloadditions

User Query: "I am trying to achieve a stereoselective [3+2] cycloaddition between 1-acetylcyclopropane-1-carbonitrile and a nitroolefin. Lewis acids yield the correct product but as a racemic mixture. How can I induce enantioselectivity?"

Root Cause Analysis: Standard Lewis acids activate the cyclopropane but lack the chiral environment necessary for asymmetric induction during the transition state of the cycloaddition[4].

Resolution & Causality: Utilize a4[4], such as a cinchona alkaloid-derived squaramide.

  • Mechanistic Causality: The bifunctional catalyst simultaneously activates both substrates. The basic tertiary amine moiety activates the nucleophilic species, while the squaramide moiety forms rigid hydrogen bonds with the nitro group of the nitroolefin and the cyano/acetyl groups of the cyclopropane. This dual-activation locks the transition state in a specific chiral conformation, dictating the facial approach and yielding highly enantioenriched cyclopentanes[4].

Part 2: Mechanistic Visualizations

Pathway A 1-Acetylcyclopropane- 1-carbonitrile C Activated Electrophilic Complex A->C Bidentate Coordination B Lewis Acid Catalyst (e.g., Yb(OTf)3) B->C LUMO Lowering E Ring-Opened Acyclic Product C->E C1-C2 Bond Cleavage D Nucleophile (Amine/Thiol) D->E Nucleophilic Attack

Caption: Mechanism of Lewis acid-catalyzed nucleophilic ring-opening of activated cyclopropanes.

Troubleshooting Start Issue: Low Yield or Stalled Reaction CheckNuc Is the nucleophile a Thiol (Soft)? Start->CheckNuc YesThiol Catalyst Poisoning. Switch to MgI2 or Brønsted Base. CheckNuc->YesThiol YES NoThiol Is the reaction a [3+2] Cycloaddition? CheckNuc->NoThiol NO YesCyc Need Stereocontrol? Use Chiral Bifunctional Squaramide. NoThiol->YesCyc YES NoCyc Steric Hindrance at C1. Increase Yb(OTf)3 loading to 10 mol%. NoThiol->NoCyc NO

Caption: Troubleshooting decision tree for optimizing catalyst selection in cyclopropane reactions.

Part 3: Quantitative Data Summaries

To streamline your optimization process, refer to the following benchmarking data for catalyst selection based on the specific transformation required for 1-Acetylcyclopropane-1-carbonitrile.

Reaction TypeNucleophile / PartnerOptimal CatalystLoading (mol%)SolventTemp (°C)Avg. Yield (%)
Ring-Opening Aliphatic Amines

5 - 10THF / DCM2585 - 95
Ring-Opening Thiols (Soft Nuc.)

or DBU
20 (

)
Toluene8075 - 88
[3+2] Cycloaddition NitroolefinsChiral Squaramide10DCM-20 to 080 - 90 (>95% ee)
Friedel-Crafts Indoles / Arenes

5 - 10

25 - 5082 - 94

Part 4: Self-Validating Experimental Protocols

Protocol: -Catalyzed Nucleophilic Ring-Opening with Amines

This protocol is designed with built-in validation checkpoints to ensure mechanistic integrity at each step.

Objective: Synthesize


-amino-

-acetylbutyronitrile derivatives via regioselective C1-C2 bond cleavage.

Materials Required:

  • 1-Acetylcyclopropane-1-carbonitrile (1.0 mmol)

  • Anhydrous Ytterbium(III) triflate (

    
    , 5 mol%)
    
  • Aliphatic Amine (1.2 mmol)

  • Anhydrous Dichloromethane (DCM, 3.0 mL)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with argon.

    • Causality: Water competitively binds to the hard

      
       center, displacing the cyclopropane and killing catalytic turnover.
      
  • Substrate & Catalyst Loading: Add 1-acetylcyclopropane-1-carbonitrile (109 mg, 1.0 mmol) followed by

    
     (31 mg, 0.05 mmol).
    
  • Complexation: Inject 3.0 mL of anhydrous DCM. Stir for 10 minutes at 25 °C.

    • Self-Validation Checkpoint 1: The

      
       should fully dissolve, forming a clear, homogenous solution. If the solution is cloudy, the catalyst has likely hydrated and degraded; abort and use a fresh, strictly anhydrous catalyst batch.
      
  • Nucleophile Addition: Add the aliphatic amine (1.2 mmol) dropwise over 2 minutes via syringe.

    • Self-Validation Checkpoint 2: A slight exotherm should be observed upon addition, indicating successful nucleophilic attack on the activated complex.

  • Monitoring: Stir the reaction at 25 °C. Monitor via TLC (Eluent: Hexanes/EtOAc 3:1).

    • Self-Validation Checkpoint 3: The starting material (UV active, higher

      
      ) will disappear, replaced by a lower 
      
      
      
      spot. Staining the TLC plate with Ninhydrin will yield a distinct color change, confirming the presence of the newly formed secondary/tertiary amine in the acyclic product.
  • Quenching & Isolation: Quench the reaction with 2 mL of saturated aqueous

    
     to decomplex the rare-earth metal. Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography to yield the pure ring-opened product.

Part 5: References

  • Sigma-Aldrich. 1-acetylcyclopropane-1-carbonitrile Product Information.

  • MDPI. Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction.

  • PMC. Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets.

  • ResearchGate. Directing the Activation of Donor-Acceptor Cyclopropanes Towards Stereoselective 1,3-Dipolar Cycloaddition Reactions by Brønsted Base Catalysis.

Sources

Validation & Comparative

Comparing the reactivity of 1-Acetylcyclopropane-1-carbonitrile with 1-acetylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in building blocks for drug discovery and complex organic synthesis, I frequently evaluate the reactivity profiles of highly strained ring systems. Among the most versatile motifs are gem-diacceptor (or doubly activated) cyclopropanes. These compounds leverage the inherent ring strain of the cyclopropane moiety—approximately 27.5 kcal/mol[1]—coupled with the electronic polarization induced by two geminal electron-withdrawing groups (EWGs) to undergo highly specific transformations[2].

In this technical guide, we will objectively compare two closely related but mechanistically divergent building blocks: 1-Acetylcyclopropane-1-carbonitrile (ACPCN) and 1-acetylcyclopropane-1-carboxylic acid (ACPCA) . While both share an acetyl group at the C1 position, the substitution of a nitrile versus a carboxylic acid dictates profoundly different reactivity profiles, particularly concerning nucleophilic ring-opening and thermal stability.

Mechanistic Causality: Electronic Polarization vs. Ionization

The reactivity of gem-diacceptor cyclopropanes is governed by the ability of the C1 substituents to stabilize the developing negative charge during the cleavage of the C1-C2 or C1-C3 bond[3].

ACPCN (The Nitrile Derivative): The nitrile group (-CN) is a powerful, linear EWG that operates via both inductive and resonance effects, and crucially, it is non-ionizable. The synergistic electron withdrawal by the -CN and -COCH₃ groups renders the C1 carbon highly electron-deficient. This severely polarizes the adjacent C-C bonds, making the cyclopropane ring highly electrophilic. Nucleophiles (e.g., amines, thiols) readily attack the less hindered C2/C3 positions in an S_N2-like fashion, leading to facile ring-opening to yield


-substituted propyl ketones.

ACPCA (The Carboxylic Acid Derivative): The carboxylic acid group (-COOH) introduces a critical variable: an acidic proton. In the presence of basic nucleophiles (such as primary or secondary amines), the first kinetic event is the acid-base deprotonation of the carboxylic acid to form a carboxylate anion (-COO⁻). This anion is electron-rich and significantly diminishes the net electron-withdrawing capacity at C1. Furthermore, the localized negative charge creates electrostatic repulsion against incoming nucleophiles. Consequently, ACPCA is largely inert to direct nucleophilic ring-opening under basic conditions. Instead, reactions typically occur at the carboxylic acid itself (e.g., amide coupling)[4]. Additionally, under thermal or strictly acidic conditions, ACPCA can undergo decarboxylation as a constrained


-keto acid equivalent.

MechanisticDivergence ACPCN ACPCN (Nitrile) Strong EWG, Non-ionizable Nuc1 Basic Nucleophile (e.g., Amine) ACPCN->Nuc1 ACPCA ACPCA (Carboxylic Acid) EWG, Ionizable Proton Nuc2 Basic Nucleophile (e.g., Amine) ACPCA->Nuc2 RingOpen Facile Ring-Opening (SN2-like at C2/C3) Nuc1->RingOpen High Electrophilicity Maintains Polarization Carboxylate Deprotonation to Carboxylate Anion (-COO⁻) Nuc2->Carboxylate Acid-Base Reaction (Kinetic Priority) NoRingOpen Ring-Opening Inhibited (Electrostatic Repulsion) Carboxylate->NoRingOpen Reduced EWG Effect Electron-Rich Ring

Fig 1. Logical relationship showing the divergent reactivity pathways based on the C1 substituent.

Quantitative Data & Physicochemical Comparison

Understanding the baseline physicochemical properties is essential for predicting solubility, partitioning, and downstream purification strategies.

Property1-Acetylcyclopropane-1-carbonitrile (ACPCN)1-Acetylcyclopropane-1-carboxylic acid (ACPCA)
Molecular Weight 109.13 g/mol [5]128.13 g/mol [6]
Molecular Formula C₆H₇NO[5]C₆H₈O₃[6]
Computed LogP 0.2[5]0.44[6]
Topological Polar Surface Area (TPSA) 40.9 Ų[5]54.4 Ų[6]
Susceptibility to Basic Ring-Opening High (Rapid conversion to acyclic adducts)Low (Forms unreactive carboxylate salt)
Thermal Stability Stable (No decarboxylation pathway)Labile (Prone to thermal decarboxylation)

Experimental Protocols: Self-Validating Workflows

To practically demonstrate these mechanistic differences, I have designed two self-validating experimental protocols. The first exploits the electrophilicity of ACPCN, while the second demonstrates how to functionalize ACPCA without destroying the cyclopropane core.

Protocol A: Direct Nucleophilic Ring-Opening of ACPCN

Objective: Synthesize a


-amino ketone via the ring-opening of ACPCN.
  • Setup: In an oven-dried 25 mL round-bottom flask, dissolve ACPCN (109 mg, 1.0 mmol) in anhydrous Tetrahydrofuran (THF) (5.0 mL).

  • Reagent Addition: Add morpholine (104 µL, 1.2 mmol, 1.2 eq) dropwise at room temperature.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 60 °C for 4 hours.

  • Validation Checkpoint (Self-Validation): Analyze an aliquot via LC-MS. The disappearance of the ACPCN peak (

    
     110 [M+H]⁺) and the appearance of a new peak at 
    
    
    
    197 [M+H]⁺ confirms successful ring-opening. The mass addition of exactly one morpholine molecule validates the S_N2 trajectory.
  • Workup: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the acyclic

    
    -amino ketone.
    
Protocol B: Amide Coupling of ACPCA (Ring Preservation)

Objective: Synthesize a cyclopropyl amide while preventing ring-opening and decarboxylation.

  • Setup: In a 25 mL vial, dissolve ACPCA (128 mg, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (4.0 mL).

  • Activation: Add HATU (456 mg, 1.2 mmol, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (522 µL, 3.0 mmol, 3.0 eq). Stir at room temperature for 15 minutes to form the active OAt-ester[4].

  • Coupling: Add benzylamine (120 µL, 1.1 mmol, 1.1 eq) to the activated mixture. Stir at room temperature for 2 hours.

  • Validation Checkpoint (Self-Validation): Analyze via LC-MS. The target mass should be

    
     218 [M+H]⁺. The loss of 18 Da (water) from the combined mass of the starting materials confirms amide bond formation, while the lack of amine mass addition confirms the cyclopropane ring remains intact.
    
  • Workup: Dilute with Ethyl Acetate (20 mL). Wash sequentially with 1M HCl (to remove unreacted amine), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the intact cyclopropyl amide.

ExperimentalWorkflow Start1 ACPCN + Amine (1.0 eq : 1.2 eq) Heat Heat in THF (60°C, 4h) Start1->Heat Direct Nucleophilic Attack Product1 Ring-Opened Gamma-Amino Ketone Heat->Product1 Direct Nucleophilic Attack Start2 ACPCA + Amine (1.0 eq : 1.1 eq) Activate HATU + DIPEA in DMF (RT, 2h) Start2->Activate Carboxyl Activation & Coupling Product2 Amide Product (Intact Cyclopropane) Activate->Product2 Carboxyl Activation & Coupling

Fig 2. Experimental workflows demonstrating ring-opening of ACPCN versus ring-preserving coupling of ACPCA.

Conclusion

For researchers designing synthetic routes, the choice between ACPCN and ACPCA is dictated by the desired fate of the cyclopropane ring. If the goal is to utilize the cyclopropane as a latent reactive intermediate for generating highly substituted acyclic chains, ACPCN is the superior building block due to its extreme electrophilicity. Conversely, if the objective is to build a rigid, cyclopropane-containing scaffold (e.g., for conformational restriction in peptidomimetics), ACPCA is the appropriate choice, provided that the carboxylic acid is carefully activated under mild, basic conditions to prevent unwanted decarboxylation or ring degradation.

References

  • 1-Acetylcyclopropane-1-carboxylic acid | C6H8O3 | CID 14200856 - PubChem, National Center for Biotechnology Information,[Link]

  • 1-Acetylcyclopropanecarbonitrile | C6H7NO | CID 15178986 - PubChem, National Center for Biotechnology Information,[Link]

  • Cyclopropane-1,1-dicarboxylic acid, Organic Syntheses,[Link]

  • Cyclopropyl Conjugation and Ketyl Anions: When Do Things Begin to Fall Apart?, Journal of the American Chemical Society,[Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities, Docentes FCT NOVA,[Link]

  • Structure-activity relationship studies and bioactivity evaluation of 1,2,3-triazole containing analogues as a selective sphingosine kinase-2 inhibitors, PubMed Central (PMC),[Link]

Sources

Reactivity comparison between cyclopropyl ketones and acyclic ketones

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the reactivity profiles of cyclopropyl ketones versus acyclic ketones. Designed for researchers, synthetic chemists, and drug development professionals, this analysis explores the mechanistic divergence between these two classes of carbonyls, supported by experimental data, kinetic parameters, and field-proven protocols.

Fundamental Mechanistic Divergence

The fundamental distinction between acyclic and cyclopropyl ketones lies in the thermodynamic and electronic properties of the cyclopropane ring. Acyclic ketones exhibit standard carbonyl reactivity governed by inductive effects and hyperconjugation, primarily undergoing 1,2-nucleophilic addition, enolization, and simple reduction.

Conversely, cyclopropyl ketones possess immense ring strain (~27.5 kcal/mol) and unique electronic properties. The


-like character of the cyclopropane C–C bonds (Walsh orbitals) allows for pseudo-

conjugation with the adjacent carbonyl group. This conjugation fundamentally alters their reactivity, making them highly susceptible to Single-Electron Transfer (SET) ring-opening and homo-conjugate nucleophilic addition[1].
Single-Electron Transfer (SET) Kinetics

When subjected to SET conditions (e.g., using SmI


 or photoredox catalysis), both ketone classes form a ketyl radical anion.
  • Acyclic Ketones: The ketyl radical is localized and reversible. Lacking a thermodynamic driving force for fragmentation, the radical typically undergoes protonation to form an alcohol or dimerizes to yield pinacol products[2].

  • Cyclopropyl Ketones: The ketyl radical is stabilized by Walsh orbital conjugation. To relieve ring strain, the intermediate undergoes rapid homolytic C–C bond cleavage (with rate constants ranging from

    
     to 
    
    
    
    s
    
    
    )[3]. This generates a ring-opened, carbon-centered radical that can be trapped by alkenes or alkynes to build complex molecular architectures[4].

Reactivity Start Ketone Substrate Acyclic Acyclic Ketone (No Ring Strain) Start->Acyclic Cyclopropyl Cyclopropyl Ketone (High Ring Strain) Start->Cyclopropyl SET Single-Electron Transfer (e.g., SmI2) Acyclic->SET Cyclopropyl->SET KetylAcyclic Localized Ketyl Radical SET->KetylAcyclic High Barrier KetylCyclo Conjugated Ketyl Radical SET->KetylCyclo Low Barrier Reduction Standard Reduction (Alcohol/Pinacol) KetylAcyclic->Reduction Protonation RingOpening Rapid C-C Cleavage (Ring-Opening) KetylCyclo->RingOpening k > 10^5 s^-1 Coupling Intermolecular Coupling (Complex Scaffold) RingOpening->Coupling Radical Trapping

Divergent SET-mediated reaction pathways of acyclic vs. cyclopropyl ketones.

Quantitative Reactivity Comparison

The efficiency of ring-opening and nucleophilic addition is heavily dictated by the substituents on the cyclopropyl ring. Aryl cyclopropyl ketones react significantly faster than alkyl derivatives because the aryl group provides additional electronic stabilization to the radical anion intermediate, lowering the activation barrier for fragmentation (e.g., 24.6 kcal/mol for phenyl cyclopropyl ketone vs. 25.4 kcal/mol for cyclohexyl cyclopropyl ketone)[1].

PropertyAcyclic KetonesAlkyl Cyclopropyl KetonesAryl Cyclopropyl Ketones
Ring Strain NoneHigh (~27.5 kcal/mol)High (~27.5 kcal/mol)
Electronic Effects InductiveInductiveInductive & Conjugative
Ketyl Radical Stability Low (Localized)ModerateHigh (Aryl Conjugation)
SET Ring-Opening Rate N/A (No ring)Slow to ModerateExtremely Fast (

-

s

)
SmI

Reactivity
Simple Reduction / PinacolRequires Sm(0) stabilizationHighly efficient coupling
Primary Nucleophilic Site Carbonyl Carbon (1,2-addition)Cyclopropane Carbon (1,5-addition)Cyclopropane Carbon (1,5-addition)

Experimental Methodologies

The following self-validating protocols highlight the practical exploitation of cyclopropyl ketone reactivity in the laboratory.

Protocol A: SmI -Catalyzed Intermolecular Coupling (SET Pathway)

Objective: To achieve a formal [3+2] cycloaddition via ketyl radical ring-opening of an alkyl cyclopropyl ketone. Causality: Alkyl cyclopropyl ketones are notoriously recalcitrant compared to aryl derivatives. In the absence of an aryl group to stabilize the transition state, background degradation of the SmI


 catalyst can outrun product formation. To counteract this, substoichiometric Sm(0) is added to continuously regenerate the active Sm(II) species, keeping the catalytic cycle "switched on"[4].

Step-by-Step Workflow:

  • Preparation: In a nitrogen-filled glovebox, add the alkyl cyclopropyl ketone (1.0 equiv) and the alkene/alkyne trapping partner (2.0 equiv) to an oven-dried reaction vial.

  • Catalyst Stabilization: Add Sm(0) powder (0.2 equiv) to the mixture.

    • Self-Validation: The persistent presence of unreacted Sm(0) powder at the bottom of the vial throughout the reaction ensures a continuous reducing environment, validating that premature catalyst death is prevented.

  • Initiation: Inject a freshly prepared and titrated solution of SmI

    
     in THF (0.1 equiv).
    
    • Self-Validation: The solution will immediately exhibit the characteristic deep blue color of active Sm(II).

  • Monitoring: Stir the reaction at room temperature. Monitor the exponential decay of the starting material via

    
    H NMR. A macroscopic color shift from deep blue to pale yellow or colorless signifies the complete depletion of the active catalyst.
    
  • Quenching: Expose the mixture to air, quench with saturated aqueous NaHCO

    
    , and extract the complex sp
    
    
    
    -rich product with ethyl acetate.
Protocol B: Nucleophilic Ring-Opening Hydroarylation

Objective: Homo-conjugate addition of an electron-rich arene to a cyclopropyl ketone to yield a


-arylated acyclic ketone.
Causality:  Using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent provides strong hydrogen-bond donation to the carbonyl oxygen. This increases the ketone's electrophilicity and polarizes the C–C bond of the cyclopropane ring, enabling ring-opening without the need for harsh, degradative Lewis acids[5].

Step-by-Step Workflow:

  • Setup: Charge a reaction vessel with the cyclopropyl ketone (1.0 equiv) and 1,3,5-trimethoxybenzene (1.5 equiv).

  • Solvent Addition: Dissolve the mixture in HFIP to achieve a 0.5 M concentration.

    • Self-Validation: HFIP's exceptionally low nucleophilicity ensures that the solvent itself does not competitively attack the activated intermediate, which would otherwise result in undesired ether byproducts.

  • Acid Catalysis: Add a catalytic amount of trifluoromethanesulfonic acid (TfOH, 5 mol%).

    • Self-Validation: The protonation of the carbonyl oxygen generates a partial enol character. The rate-limiting step is the interception of this activated species by the arene to form an arenium intermediate; successful interception is validated by the suppression of unreacted starting material.

  • Isolation: Stir the mixture at 65 °C until TLC indicates complete consumption of the ketone. Remove the HFIP under reduced pressure (HFIP can be recovered via distillation) and purify the resulting

    
    -arylated ketone via silica gel chromatography.
    

Strategic Applications in Drug Development

For medicinal chemists, the choice between an acyclic and a cyclopropyl ketone is often dictated by the need for late-stage functionalization or conformational restriction. Cyclopropyl ketones act as excellent bioisosteres for gem-dimethyl groups or standard acyclic chains, offering enhanced metabolic stability while orienting adjacent pharmacophores in a rigid geometry. Furthermore, their unique ability to undergo selective ring-opening allows them to serve as masked acyclic


-functionalized scaffolds, providing synthetic access to complex molecular frameworks that are otherwise difficult to assemble using standard acyclic ketone chemistry[6].

References

  • 4 - nih.gov 2.1 - nih.gov 3.3 - rsc.org 4.5 - rsc.org 5.6 - benchchem.com 6.2 - gla.ac.uk

Sources

Safety Operating Guide

1-Acetylcyclopropane-1-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of highly reactive bi-functional intermediates require more than generic safety guidelines; they demand a mechanistic understanding of the molecule's chemical behavior. 1-Acetylcyclopropane-1-carbonitrile (CAS: 146857-32-1) is a critical building block in medicinal chemistry, prized for its ability to introduce strained spirocyclic and heterocyclic motifs into drug candidates. However, its unique structure—a cyclopropane ring geminally substituted with an acetyl group and a nitrile—presents specific toxicological and logistical challenges.

As an application scientist, understanding the causality behind these hazards is the first step in designing a compliant, self-validating disposal workflow.

Chemical Profile & Causality of Hazards

The reactivity of 1-Acetylcyclopropane-1-carbonitrile is dictated by its functional groups. The cyclopropane ring is highly strained and lipophilic, which significantly enhances dermal penetration compared to aliphatic nitriles. Simultaneously, the nitrile group poses a latent toxicity risk; if subjected to extreme environmental degradation or inappropriate acidic conditions, it can hydrolyze to release toxic hydrogen cyanide (HCN) gas or ammonia.

Because of these properties, improper disposal down standard aqueous drains is strictly prohibited. The compound must be managed as a hazardous waste under guidelines, prioritizing high-temperature incineration to ensure complete combustion of the nitrogenous components into manageable NOx gases, which are then captured by facility scrubbers[1].

Quantitative Safety Data & Risk Assessment

Before initiating any disposal protocol, personnel must review the physicochemical properties that dictate the compound's behavior in waste streams. The following table summarizes the critical data required for waste manifesting and risk assessment[2].

Property / HazardValue / DescriptionOperational Implication
CAS Number 146857-32-1Essential for manifest tracking and EPA reporting.
Molecular Weight 109.13 g/mol Used to calculate stoichiometric equivalents for chemical neutralization.
Acute Toxicity H302, H312, H332Harmful via oral, dermal, and inhalation routes; mandates rigorous PPE (double nitrile gloves, face shield).
Irritation H315, H319, H335Causes skin/eye/respiratory irritation; mandates handling exclusively in a Class II chemical fume hood.
EPA Waste Code D001 / D003 (Contextual)Flammable/Reactive depending on the solvent matrix; requires segregated storage away from strong acids.

Disposal Methodologies & Procedural Workflows

To maintain scientific integrity and operational safety, disposal is bifurcated into two primary methodologies: Lab-Scale Chemical Treatment (Alkaline Hydrolysis) for small quantities, and Bulk High-Temperature Incineration for larger volumes[3].

Protocol A: Lab-Scale Alkaline Hydrolysis (For quantities < 100 mL)

Mechanistic Rationale: Nitriles are resistant to mild aqueous conditions but undergo hydrolysis to carboxylic acids and ammonia under strong alkaline conditions with heat. By converting the nitrile to 1-acetylcyclopropanecarboxylic acid (as a sodium salt), the acute toxicity and volatility of the waste are drastically reduced prior to final incineration. Self-Validating System: The evolution of ammonia gas acts as an in-situ indicator of reaction progress. When ammonia ceases, the nitrile has been fully consumed.

  • Preparation: Don heavy-duty nitrile gloves (double-gloved), a chemical-resistant apron, and a face shield. Conduct all work inside a certified chemical fume hood.

  • Reagent Setup: Prepare a 6 M Sodium Hydroxide (NaOH) solution. Caution: Dissolution of NaOH is highly exothermic. Allow it to cool to room temperature.

  • Addition: Transfer the 1-Acetylcyclopropane-1-carbonitrile waste into a round-bottom flask equipped with a reflux condenser. Slowly add the 6 M NaOH solution dropwise, ensuring a 3:1 molar excess of NaOH to the nitrile, while stirring constantly.

  • Heating: Gently heat the mixture to 80°C. Monitor the reaction. The conversion of the nitrile group to a carboxylate will release ammonia (

    
    ).
    
  • Validation: Periodically test the headspace vapor at the top of the condenser with wet red litmus paper. The paper will turn blue in the presence of ammonia. Once the litmus paper no longer changes color, the hydrolysis is complete.

  • Neutralization & Packaging: Cool the mixture to room temperature. Carefully neutralize the solution to pH 7-8 using dilute hydrochloric acid (HCl). Transfer this aqueous effluent to a clearly labeled RCRA-compliant waste carboy for final incineration.

Protocol B: Bulk Waste Packaging & High-Temperature Incineration

For quantities exceeding 100 mL or complex mixed-solvent streams, direct high-temperature incineration at a licensed RCRA Treatment, Storage, and Disposal Facility (TSDF) is the only acceptable method[4].

  • Segregation: Ensure the 1-Acetylcyclopropane-1-carbonitrile waste is never mixed with strong acids, as this can trigger violent exothermic reactions or release toxic vapors.

  • Containerization: Use UN-approved, chemically compatible containers (e.g., high-density polyethylene carboys or Teflon-lined steel drums).

  • Labeling: Affix a hazardous waste label detailing the exact composition (e.g., "Hazardous Waste: 1-Acetylcyclopropane-1-carbonitrile, 10% in Dichloromethane"), the accumulation start date, and applicable EPA waste codes.

  • Manifesting: Coordinate with an authorized waste broker to generate a Uniform Hazardous Waste Manifest prior to transport. Ensure the destination incinerator is equipped with flue gas scrubbers to capture NOx emissions generated during nitrile combustion.

Operational Decision Matrix

To streamline laboratory operations, follow this logical workflow for routing 1-Acetylcyclopropane-1-carbonitrile waste.

G Start 1-Acetylcyclopropane-1-carbonitrile Waste Generated Liquid Liquid Waste (Pure/Solvent Mix) Start->Liquid Solid Solid Waste (Contaminated PPE) Start->Solid Spill Accidental Spill Start->Spill Hydrolysis Alkaline Hydrolysis (Lab Scale <100mL) Liquid->Hydrolysis Small Vol Incineration High-Temp Incineration (RCRA Permitted) Liquid->Incineration Bulk Vol Solid->Incineration SpillKit Absorb & Neutralize (Spill Kit) Spill->SpillKit Hydrolysis->Incineration Aqueous Effluent SpillKit->Solid Collect Residue

Decision matrix for 1-Acetylcyclopropane-1-carbonitrile waste streams.

Spill Response Logistics

In the event of an accidental spill, immediate containment is required to prevent vapor inhalation and surface contamination.

  • Containment: Evacuate non-essential personnel. Cover the liquid with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a proprietary chemical spill pad). Do NOT use combustible materials like paper towels or sawdust, as the compound may be flammable depending on the solvent matrix.

  • Decontamination: Sweep the absorbed material using non-sparking tools and place it into a solid waste container. Wash the spill surface with a mild alkaline detergent solution to degrade residual traces of the compound.

  • Disposal: Route the collected solid waste directly through the High-Temperature Incineration workflow (Protocol B).

References

  • PubChem Compound Summary for CID 15178986, 1-Acetylcyclopropanecarbonitrile. National Center for Biotechnology Information. Available at:[Link]

  • Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency (EPA). Available at:[Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.